Ibutamoren Mesylate
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a growth hormone secretagogue; structure in first source
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMCDWNXXFHDE-VZYDHVRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936168 | |
| Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159752-10-0 | |
| Record name | MK 0677 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159752-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibutamoren mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159752100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBUTAMOREN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90JB6QJ2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Structure and Properties of MK-677 (Ibutamoren) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MK-677 (Ibutamoren). It is intended to serve as a foundational resource for researchers engaged in the study and development of growth hormone secretagogues. This document includes detailed summaries of quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows.
Chemical Identity and Physicochemical Properties
MK-677, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1] Developed initially by Merck & Co., it has been investigated for its potential to treat conditions such as growth hormone deficiency and muscle wasting.[2]
Table 1: Chemical Identifiers of MK-677 (Ibutamoren)
| Identifier | Value |
| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide[3] |
| CAS Number | 159634-47-6 (Free Base)[3], 159752-10-0 (Mesylate Salt)[4] |
| Molecular Formula | C₂₇H₃₆N₄O₅S (Free Base)[5], C₂₈H₄₀N₄O₈S₂ (Mesylate Salt)[4] |
| Molecular Weight | 528.66 g/mol (Free Base)[5], 624.77 g/mol (Mesylate Salt)[4] |
| Synonyms | Ibutamoren, L-163,191, MK-0677[6] |
Table 2: Physicochemical Properties of MK-677 (Ibutamoren Mesylate)
| Property | Value |
| Appearance | Crystalline solid[6] |
| Solubility | Ethanol: ~10 mg/mL[6]DMSO: ~25 mg/mL[6]Dimethylformamide (DMF): ~25 mg/mL[6]PBS (pH 7.2): ~10 mg/mL[6] |
| Storage | -20°C[6] |
| Stability | ≥4 years at -20°C[6] |
Mechanism of Action and Signaling Pathway
MK-677 functions as a ghrelin mimetic, binding to and activating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[7] The GHSR is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus and pituitary gland.[8]
Upon activation by MK-677, the GHSR couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key step in the signaling cascade that leads to the secretion of growth hormone (GH) from the pituitary gland.[8][9] The sustained elevation of GH levels subsequently stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 4. validated hplc methods: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of a novel growth hormone secretagogue (MK-677) in human plasma at picogram levels by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Disposition of Heparin-Binding Growth Factor Midkine Antisense Oligonucleotide Nanoliposomes in Experimental Animal Species and Prediction of Human Pharmacokinetics Using a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthesis of a Growth Hormone Secretagogue: A Technical Guide to Ibutamoren Mesylate (MK-677)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutamoren Mesylate, also known as MK-677, is a potent, non-peptide, orally active, and selective agonist of the ghrelin receptor. Its discovery marked a significant advancement in the pursuit of therapeutic agents capable of stimulating endogenous growth hormone (GH) secretion. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource, detailing the scientific journey from concept to clinical investigation, with a focus on the chemical synthesis, biological signaling pathways, and key experimental methodologies used in its characterization.
Discovery and Development Timeline
This compound (MK-677) was developed by Merck Research Laboratories. The primary goal was to create a stable, orally bioavailable small molecule that could mimic the action of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR). The development of Ibutamoren was a key step in understanding the role of the ghrelin receptor in regulating GH release. Clinical investigations into its efficacy and safety began in the mid-1990s, with Phase IIb studies being conducted between 1996 and 1998 to evaluate its effects in children with growth hormone deficiency[1].
Chemical Synthesis Pathway
Several synthetic routes for this compound have been developed. A key and frequently cited method involves the construction of the characteristic spiroindoline core. The following is a representative synthesis scheme based on publicly available information[2].
Scheme 1: A Representative Synthesis of this compound
A crucial step in the synthesis is the Fischer indolization to create the spiroindoline nucleus[2]. The synthesis begins with the protection of isonipecotic acid, followed by a series of reactions to build the final molecule.
Key Steps:
-
Protection and Activation of Isonipecotic Acid: Isonipecotic acid is first protected, for example, as its benzyloxycarbonyl derivative. It is then converted to an acid chloride to prepare it for subsequent reactions[2].
-
Reduction to Aldehyde: The activated acid is selectively reduced to the corresponding aldehyde[2].
-
Fischer Indolization and Reduction: The aldehyde undergoes a Fischer indole synthesis with phenylhydrazine to form the spiroindolenine, which is then reduced to the stable spiroindoline core[2].
-
Sulfonylation: The indoline nitrogen is sulfonated with methanesulfonyl chloride[2].
-
Deprotection and Coupling: The protecting group on the piperidine nitrogen is removed, and the resulting amine is coupled with a protected amino acid derivative (N-Boc-O-benzyl-D-serine)[2].
-
Final Assembly and Salt Formation: Following the initial coupling, the Boc protecting group is removed, and a second coupling with N-Boc-2-aminoisobutyric acid is performed. Finally, the last Boc group is cleaved under acidic conditions, and the molecule is isolated as the mesylate salt[2].
Experimental Workflow for Ibutamoren Synthesis
Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a potent agonist of the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary gland and hypothalamus[3][4]. Unlike endogenous ghrelin, Ibutamoren is a non-peptide small molecule, which contributes to its oral bioavailability and longer half-life.
Upon binding to the GHSR1a, Ibutamoren activates the Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in the signaling cascade that ultimately results in the secretion of growth hormone from the pituitary gland[3]. This stimulation of the pituitary leads to a pulsatile release of GH, which then acts on the liver and other tissues to promote the production of insulin-like growth factor 1 (IGF-1)[5].
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the ghrelin receptor.
Quantitative Data from Clinical Studies
Numerous clinical trials have been conducted to evaluate the efficacy of this compound. The following tables summarize key quantitative findings from some of these studies.
Table 1: Effects of this compound on Serum IGF-1 and GH Levels
| Study Population | Dosage | Duration | Mean Increase in IGF-1 | Mean Increase in GH | Citation(s) |
| Healthy Older Adults (60-81 years) | 25 mg/day | 12 months | 1.5-fold increase | 1.8-fold increase in 24h mean GH | [5][6][7] |
| Postmenopausal Osteoporotic Women | 25 mg/day | 12 months | 39% - 45% | - | [8][9][10][11] |
| GH-deficient Children | 0.8 mg/kg/day | 8 days | Median increase of 12 µg/L | Median increase in peak GH of 3.8 µg/L | [12][13] |
| Patients with Alzheimer's Disease | 25 mg/day | 12 months | 72.9% increase | - | [14] |
| Healthy Volunteers with Diet-Induced Catabolism | 25 mg/day | 7 days | Significant increase to 264 +/- 31 ng/mL from 186 +/- 19 ng/mL | Peak GH of 22.6 +/- 9.3 µg/L (vs. ~7 µg/L placebo) | [15] |
Table 2: Effects of this compound on Body Composition and Bone Mineral Density
| Study Population | Dosage | Duration | Change in Fat-Free Mass (FFM) | Change in Bone Mineral Density (BMD) | Citation(s) |
| Healthy Older Adults (60-81 years) | 25 mg/day | 12 months | +1.1 kg (vs. -0.5 kg for placebo) | Small but significant decrease at femoral neck | [5][6] |
| Postmenopausal Osteoporotic Women (with Alendronate) | 25 mg/day | 18 months | - | +4.2% at femoral neck (vs. +2.5% for Alendronate alone) | [8][9][10] |
Key Experimental Protocols
Radioligand Binding Assay for Ghrelin Receptor (GHSR1a)
This assay is fundamental for determining the binding affinity of this compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the ghrelin receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Crude membranes from HEK293 cells stably expressing human GHSR1a.
-
Radioligand: [35S]MK-0677.
-
Unlabeled this compound (competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).
-
FilterMate™ harvester or similar vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen crude membrane preparation on ice and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of the membrane preparation (typically 3-20 µg of protein).
-
50 µL of unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, use a high concentration of unlabeled ligand (e.g., 50 nM MK-0677)[16].
-
50 µL of [35S]MK-0677 at a fixed concentration (e.g., 0.1 nM)[16].
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[17].
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Drying and Counting: Dry the filters for 30 minutes at 50°C. Place the dried filters in scintillation vials with an appropriate scintillation cocktail.
-
Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[17].
Measurement of Growth Hormone Response in Humans
This protocol outlines a typical clinical setting for assessing the pharmacodynamic effect of this compound on GH secretion.
Objective: To measure the serum GH concentration profile following oral administration of this compound.
Procedure:
-
Subject Preparation: Subjects should fast overnight. An intravenous catheter is placed for frequent blood sampling.
-
Baseline Sampling: Collect a blood sample at time -1 (baseline) before drug administration[12][13].
-
Drug Administration: Administer a single oral dose of this compound (e.g., 0.8 mg/kg)[12][13].
-
Post-Dose Blood Sampling: Collect blood samples at regular intervals (e.g., every 20-30 minutes) for a specified period (e.g., 8 hours)[12][13].
-
Sample Processing: Separate serum from the blood samples by centrifugation and store at -20°C or lower until analysis.
-
GH Measurement: Determine the serum GH concentrations using a validated immunoassay (e.g., ELISA or radioimmunoassay).
-
Data Analysis: Plot the serum GH concentration versus time for each subject. Calculate pharmacokinetic parameters such as the peak GH concentration (Cmax) and the area under the concentration-time curve (AUC)[12][13]. Compare these parameters to baseline or a placebo group to determine the effect of this compound on GH secretion.
Conclusion
This compound (MK-677) stands as a testament to the power of rational drug design in creating orally active, non-peptide mimetics of endogenous peptide hormones. Its well-characterized synthesis pathway and specific mechanism of action via the ghrelin receptor have made it a valuable tool for researchers studying the GH/IGF-1 axis. The quantitative data from numerous clinical studies underscore its potent effects on stimulating growth hormone secretion and influencing body composition and bone metabolism. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of this and similar compounds. This guide serves as a foundational resource for professionals in the field, offering a comprehensive overview of the core scientific principles and methodologies related to this compound.
References
- 1. US20170079961A1 - Detecting and treating growth hormone deficiency - Google Patents [patents.google.com]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of alendronate and MK-677 (a growth hormone secretagogue), individually and in combination, on markers of bone turnover and bone mineral density in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. moreplatesmoredates.com [moreplatesmoredates.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of oral administration of this compound, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Growth hormone secretagogue MK-677: no clinical effect on AD progression in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Ibutamoren Mesylate: An In-depth Technical Guide to its Binding Affinity and Functional Modulation of the GHSR1a Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Ibutamoren Mesylate (also known as MK-677) to the Growth Hormone Secretagogue Receptor 1a (GHSR1a). Ibutamoren is a potent, orally active, non-peptidic agonist of the GHSR1a, mimicking the action of the endogenous ligand ghrelin.[1] This document delves into the quantitative binding affinity, functional potency, detailed experimental methodologies for in vitro assessment, and the intricate signaling pathways activated upon binding.
Quantitative Binding Affinity and Functional Potency
The interaction of Ibutamoren with the GHSR1a has been characterized through various in vitro assays, yielding key quantitative metrics that underscore its high affinity and potent agonist activity. These values, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the half-maximal effective concentration (EC50), are crucial for understanding its pharmacological profile.
A competitive radioligand binding assay using [35S]MK-0677 demonstrated that Ibutamoren binds to the human GHSR1a with an IC50 value of 0.3 nM.[2] In functional assays, Ibutamoren stimulates GH release from rat pituitary cells with an EC50 of 1.3 nM and demonstrates a high binding affinity with a pKi of 8.14.[3] This pKi value can be translated to a Ki of approximately 7.24 nM.
The following tables summarize the reported binding affinity and functional potency values for this compound at the GHSR1a. It is important to note that variations in experimental conditions can influence these values.
Table 1: Binding Affinity of this compound for GHSR1a
| Parameter | Value | Assay Type | Radioligand | Cell Line/System | Reference |
| IC50 | 0.3 nM | Competitive Binding | [35S]MK-0677 | HEK293 cells expressing hGHS-R1a | [2] |
| pKi | 8.14 | Not Specified | Not Specified | Not Specified | [3] |
| Ki (calculated) | ~7.24 nM | Not Specified | Not Specified | Not Specified | |
| pKd | 9.85 | Binding Affinity | [35S]MK-0677 | Not Specified | [4] |
| pKi | 9.34 | Binding Affinity | Not Specified | Not Specified | [4] |
| pIC50 | 6.52 - 9.29 | Competitive Binding | [125I][Tyr4]-ghrelin or [35S]-MK-0677 or [125I]-ghrelin | Human pituitary, LLC PK-1, COS-7, HEK293 | [4] |
Table 2: Functional Potency of this compound at GHSR1a
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 1.1 nM | Aequorin Bioluminescence (Ca2+ mobilization) | HEK293-AEQ17 cells expressing hGHS-R1a | [2] |
| EC50 | 1.3 nM | GH Release | Rat pituitary cells | [3] |
| pEC50 | 8.84 - 9.4 | Intracellular Calcium Elevation or myo-IP1 Secretion | HEK293 cells expressing hGHSR1a | [4] |
Experimental Protocols
The determination of binding affinity and functional potency of Ibutamoren relies on precise and reproducible experimental protocols. The two primary methods employed are radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (Ibutamoren) by measuring its ability to displace a radiolabeled ligand from the GHSR1a.[5][6]
1. Membrane Preparation:
-
Cells stably or transiently expressing the human GHSR1a (e.g., HEK293, CHO-K1) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[7]
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[7]
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [35S]MK-0677 or [125I]-ghrelin) is incubated with the prepared cell membranes.[2][4]
-
Increasing concentrations of the unlabeled test compound (Ibutamoren) are added to compete for binding to the receptor.
-
The reaction is incubated at a specific temperature (e.g., 20°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[2]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[2]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter plate (e.g., GF/C) to separate bound from unbound radioligand.[7]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Calcium Mobilization Assay
This functional assay measures the ability of Ibutamoren to activate the GHSR1a and elicit a downstream signaling event, specifically the release of intracellular calcium.[8][9] This is a common readout for Gq-coupled GPCRs.[8]
1. Cell Preparation:
-
Cells expressing GHSR1a (e.g., HEK293) are seeded into a multi-well plate and cultured to an appropriate confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to free calcium.[8]
-
The dye is incubated with the cells for a specific time to allow for de-esterification and intracellular accumulation.
2. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
Varying concentrations of Ibutamoren are added to the wells.
-
The fluorescence intensity is measured in real-time immediately after compound addition to capture the transient calcium flux.
3. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The ΔF values are plotted against the corresponding concentrations of Ibutamoren.
-
The EC50 value, the concentration of Ibutamoren that produces 50% of the maximal response, is determined using a sigmoidal dose-response curve fit.
GHSR1a Signaling Pathways
Upon binding of an agonist like Ibutamoren, the GHSR1a undergoes a conformational change that initiates intracellular signaling cascades. The receptor can couple to different G proteins, primarily Gαq/11 and Gαi/o, as well as engage β-arrestin pathways, leading to a variety of physiological effects.[10][11]
-
Gαq/11 Pathway: Activation of the Gαq/11 protein leads to the stimulation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The rise in intracellular Ca2+ and DAG collectively activate protein kinase C (PKC).[13]
-
Gαi/o Pathway: The engagement of the Gαi/o pathway can lead to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like protein kinase B (Akt) and protein kinase A (PKA).[11]
-
β-Arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin to the receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling, such as the activation of the extracellular signal-regulated kinase (ERK).[11]
The activation of these pathways ultimately leads to the physiological responses associated with GHSR1a stimulation, including the secretion of growth hormone.
References
- 1. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ibutamoren Mesylate (MK-677) and its Role in Modulating Pulsatile Growth Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutamoren Mesylate (also known as MK-677) is a potent, orally active, non-peptide growth hormone (GH) secretagogue that mimics the action of ghrelin.[1][2] It functions as a selective agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[3][4] This technical guide provides an in-depth analysis of Ibutamoren's mechanism of action with a specific focus on its role in modulating the pulsatile secretion of growth hormone. It synthesizes data from various clinical and preclinical studies, presents quantitative outcomes in structured tables, details experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction to Growth Hormone Pulsatility
Growth hormone secretion from the anterior pituitary gland is not a continuous process but occurs in distinct, episodic bursts, a pattern known as pulsatile secretion.[5] This pulsatility is critical for GH's physiological effects and is primarily regulated by the interplay of two hypothalamic hormones: Growth Hormone-Releasing Hormone (GHRH), which stimulates GH release, and Somatostatin (SST), which inhibits it.[6][7] The frequency and amplitude of GH pulses are determined by the reciprocal interaction between these two neuropeptides.[7] The endogenous hormone ghrelin, often called the "hunger hormone," also plays a significant stimulatory role by acting on the GHSR in the pituitary and hypothalamus.[8][9] this compound was developed to leverage this pathway as an orally bioavailable ghrelin mimetic.[1][6]
Mechanism of Action of this compound
Ibutamoren exerts its effects by binding to and activating the ghrelin receptor (GHSR-1a).[1][10] This G-protein coupled receptor is expressed in both the hypothalamus and the pituitary gland.[3][7] Activation of the GHSR by Ibutamoren initiates a signaling cascade that leads to increased GH secretion.
The primary mechanisms include:
-
Stimulation of GHRH Release : Ibutamoren activates neurons in the arcuate nucleus of the hypothalamus, a key region for GHRH production and release.[1][3]
-
Amplification of GHRH Signaling : At the pituitary level, Ibutamoren potentiates the signaling of GHRH on somatotrophs (GH-producing cells).
-
Inhibition of Somatostatin : Evidence suggests that Ibutamoren may partially overcome the inhibitory effects of somatostatin.[3] Some studies in animal models indicate that prolonged administration can lead to increased hypothalamic somatostatin expression, potentially as a negative feedback response to sustained GH elevation.[6][11]
This multi-faceted action results in a significant and sustained increase in the pulsatile release of GH, which in turn stimulates the liver to produce Insulin-like Growth Factor-1 (IGF-1).[1][12] Unlike exogenous GH administration, Ibutamoren enhances the body's natural, rhythmic secretion pattern.[1][13]
Quantitative Effects on Pulsatile GH Secretion
Ibutamoren administration robustly enhances the pulsatile secretion of GH. Studies consistently show significant increases in overall 24-hour GH concentrations and subsequent IGF-1 levels. The primary driver for this increase appears to be an amplification of the magnitude of GH pulses (amplitude), while effects on the number of pulses (frequency) are less consistent across studies.[13][14][15] One study noted an increase in the frequency of low-amplitude pulses, while others report that the baseline pulse frequency is maintained but the amount of GH secreted per peak is substantially increased.[3][13][14]
Table 1: Summary of Ibutamoren's Effects on GH and IGF-1 in Human Studies
| Study Population | Dosage | Duration | Change in 24-h Mean GH | Change in Serum IGF-1 | Effect on Pulsatility | Reference(s) |
| Healthy Older Adults (60-81 yrs) | 25 mg/day | 12 months | 1.8-fold increase | 1.5-fold increase | Increased secretion per peak, not frequency | [13][14][15] |
| GH-Deficient Adults | 10 mg/day | 4 days | 79% increase | 52% increase | Increased peak height, no change in peak number | [16][17] |
| GH-Deficient Adults | 50 mg/day | 4 days | 82% increase | 79% increase | Increased peak height, no change in peak number | [16][17] |
| Obese Males | 25 mg/day | 8 weeks | Significantly increased | Significantly increased | Not specified | [18] |
| GH-Deficient Children (10.6 ± 0.8 yrs) | 0.8 mg/kg/day | 8 days | Median peak GH ↑ 3.8 µg/L; Median GH AUC ↑ 4.3 µg·h/L | Median ↑ 12 µg/L | Increased GH peak concentration and AUC | [7][19] |
Table 2: Summary of Ibutamoren's Effects in Animal Studies
| Species | Dosage | Duration | Change in GH Secretion | Change in Serum IGF-1 | Reference(s) |
| Beagle Dogs | 0.25 mg/kg (single dose) | 1 day | 3.9-fold increase (AUC) | Significantly increased | [12] |
| Beagle Dogs | 0.5 mg/kg (single dose) | 1 day | 5.6-fold increase (AUC) | Significantly increased | [12] |
| Beagle Dogs | 1.0 mg/kg (single dose) | 1 day | 7.9 to 9.8-fold increase (AUC) | Significantly increased | [12] |
| Beagle Dogs | 0.5 - 1.0 mg/kg/day | 14 days | Response attenuated but remained above control | Increased up to 126% and remained elevated | [12] |
| Rats | 4 mg/kg (single dose) | 1 day | 1.8-fold increase in peak GH | Not specified | [6][11] |
| Rats | 4 mg/kg/day | 6 weeks | GH response was abolished | No increase | [6][11] |
Note: The study in rats suggested that long-term administration led to desensitization, potentially via increased hypothalamic somatostatin expression, a finding not consistently reported in human trials of up to two years.[6][11][14][15]
Key Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the effects of Ibutamoren on GH pulsatility. Below are summaries of protocols from key studies.
Protocol 1: Long-Term Study in Healthy Older Adults
-
Objective : To determine if daily oral MK-677 could restore GH and IGF-I levels to those of young adults and affect body composition.[13][20]
-
Study Design : Two-year, double-blind, randomized, placebo-controlled, modified-crossover trial.[13][20]
-
Participants : 65 healthy men and women, aged 60-81 years.[13][14]
-
Intervention : 25 mg of this compound or placebo administered orally once daily.[13]
-
GH Pulsatility Assessment : Blood samples were collected every 20 minutes for 24 hours at baseline, 6 months, and 12 months.[13] GH secretory dynamics were assessed using an automated multiple-parameter deconvolution method to determine characteristics like secretion per peak and peak frequency.[13] Serum IGF-1 was also measured at these intervals.[13]
Protocol 2: Short-Term Study in GH-Deficient Adults
-
Objective : To evaluate the effect of short-term oral Ibutamoren on the GH/IGF-I axis in adults with GH deficiency diagnosed during childhood.[16][17]
-
Study Design : Randomized, double-blind, placebo-controlled, rising-dose study.[17]
-
Participants : 9 young adult men with GH deficiency.[16][21]
-
Intervention : Subjects received either placebo and 10 mg/day of MK-677 in a crossover design, or 10 mg/day followed by 50 mg/day of MK-677 sequentially. Each treatment period lasted 4 days.[16][17]
-
GH Pulsatility Assessment : Blood was collected every 20 minutes for 24 hours before treatment and at the end of each 4-day treatment period. GH concentrations were measured using an ultrasensitive assay, and pulsatility was assessed using Cluster analysis to determine peak height and number.[16][17]
Downstream Physiological Consequences and Feedback
The primary downstream effect of enhanced GH pulsatility is a sustained increase in circulating IGF-1 levels.[3][4] This elevation in the GH/IGF-1 axis is responsible for many of Ibutamoren's observed physiological effects, such as an increase in fat-free mass.[4][5]
With chronic administration, a degree of negative feedback can occur. Studies in beagles showed that while IGF-1 levels remained elevated for 14 days, the acute GH response to a dose of Ibutamoren was attenuated compared to the initial dose.[12] This suggests that elevated IGF-1 may exert inhibitory feedback, possibly by increasing somatostatin tone, thereby preventing hyperstimulation of the GH axis.[12]
Conclusion
This compound is a well-characterized, orally active ghrelin mimetic that significantly enhances the pulsatile secretion of growth hormone.[10] Its primary mechanism involves the activation of the ghrelin receptor, which stimulates the GH/IGF-1 axis.[3][4] Quantitative analysis from numerous studies demonstrates that Ibutamoren administration leads to a robust increase in the amplitude of GH secretory pulses, resulting in elevated 24-hour mean GH and serum IGF-1 concentrations to levels comparable to those in young, healthy adults.[13][14] While it preserves the physiological pulsatile pattern of release, chronic administration may induce a partial negative feedback response, ensuring regulatory control over the GH axis.[5][12] The detailed protocols and quantitative data summarized herein provide a valuable technical foundation for further research and development in the field of growth hormone secretagogues.
References
- 1. peptidessupply.com [peptidessupply.com]
- 2. intelligentpersonaltraining.com [intelligentpersonaltraining.com]
- 3. medisearch.io [medisearch.io]
- 4. medisearch.io [medisearch.io]
- 5. The Safety and Efficacy of Growth Hormone Secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rawamino.com [rawamino.com]
- 11. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeat administration of the GH secretagogue MK-0677 increases and maintains elevated IGF-I levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Growth Hormone Secretagogues as Potential Therapeutic Agents to Restore Growth Hormone Secretion in Older Subjects to Those Observed in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of oral administration of this compound, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. fda.gov [fda.gov]
Preclinical Research on Ibutamoren Mesylate (MK-677) for Muscle Wasting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutamoren Mesylate (MK-677) is a potent, orally active, non-peptide ghrelin receptor agonist and growth hormone secretagogue. Its ability to stimulate the endogenous production of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) has positioned it as a compelling candidate for the treatment of muscle wasting conditions.[1][2][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its efficacy in various animal models of muscle wasting, the experimental protocols employed, and the underlying molecular signaling pathways. The presented data is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for muscle-related disorders.
Introduction
Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating condition associated with aging (sarcopenia), chronic diseases such as cancer (cachexia), and periods of disuse or immobilization.[3][4] The ghrelin/GH/IGF-1 axis is a critical regulator of muscle homeostasis, and its decline is often implicated in the pathogenesis of muscle wasting.[2][3] this compound, by mimicking the action of ghrelin, offers a therapeutic strategy to reactivate this anabolic pathway.[1] This document synthesizes the key preclinical findings that underpin the rationale for its development as a treatment for muscle wasting.
Mechanism of Action
This compound binds to the ghrelin receptor (GHSR-1a) in the pituitary gland and hypothalamus.[2] This action stimulates the pulsatile release of GH, which in turn stimulates the liver to produce IGF-1.[5][6] Both GH and IGF-1 are potent anabolic hormones that promote muscle protein synthesis and inhibit protein degradation.[2] The signaling cascade initiated by IGF-1 in muscle cells is a key determinant of muscle hypertrophy.
Preclinical Efficacy in Animal Models of Muscle Wasting
While preclinical studies directly investigating Ibutamoren in specific muscle wasting models are not extensively published, research on ghrelin and other ghrelin receptor agonists provides strong evidence for the potential efficacy of this class of compounds. Furthermore, a study in a human model of diet-induced catabolism demonstrated the potent anti-catabolic effects of MK-677.
Diet-Induced Catabolism Model (Human)
A study in healthy volunteers subjected to caloric restriction demonstrated that this compound can effectively reverse diet-induced protein catabolism.[1] This provides a strong rationale for its use in conditions of negative nitrogen balance, a hallmark of muscle wasting.
Table 1: Effects of this compound on Nitrogen Balance in a Diet-Induced Catabolism Model [1]
| Parameter | Placebo Group | This compound (25 mg/day) Group | p-value |
| Mean Daily Nitrogen Balance ( g/day ) - Treatment Week | -1.48 ± 0.21 | 0.31 ± 0.21 | < 0.01 |
| Integrated Nitrogen Balance (g·day) - Treatment Week | -8.97 ± 5.26 | +2.69 ± 5.0 | < 0.001 |
| Mean IGF-1 (ng/mL) - Last 5 days of Treatment | 188 ± 19 | 264 ± 31 | < 0.01 |
| Peak GH Response (µg/L) - Day 1 | ~9 | 55.9 ± 31.7 | - |
| Peak GH Response (µg/L) - Day 7 | ~7 | 22.6 ± 9.3 | - |
Experimental Protocols
Diet-Induced Catabolism Study in Humans
-
Study Design: A double-blind, randomized, placebo-controlled, two-period crossover study.[1]
-
Subjects: Eight healthy volunteers (ages 24-39 years).[1]
-
Protocol:
-
Subjects were placed on a calorically restricted diet (18 kcal/kg/day) for two 14-day periods, separated by a 14- to 21-day washout period.[1]
-
During the last 7 days of each dietary restriction period, subjects received either oral this compound (25 mg once daily) or a placebo.[1]
-
Endpoints: Daily nitrogen balance, serum GH and IGF-1 levels.[1]
-
Signaling Pathways
The anabolic effects of this compound on skeletal muscle are primarily mediated through the GH/IGF-1 axis, which activates downstream signaling pathways that promote protein synthesis and inhibit proteolysis.
Anabolic Signaling Pathway
Activation of the ghrelin receptor by Ibutamoren leads to a cascade of events culminating in muscle protein accretion.
Catabolic Signaling Pathway Inhibition (Hypothesized)
Muscle wasting is often driven by the upregulation of catabolic pathways, such as the ubiquitin-proteasome system, which is regulated by transcription factors like FoxO. Myostatin is another key negative regulator of muscle mass. The anabolic signaling initiated by Ibutamoren is expected to counteract these catabolic pathways.
Discussion and Future Directions
The available preclinical and clinical data strongly support the potential of this compound as a therapeutic agent for muscle wasting. Its ability to reverse protein catabolism in a state of negative energy balance is a key finding. However, a notable gap in the literature is the lack of comprehensive studies in well-established animal models of sarcopenia, cachexia, and disuse atrophy. Future preclinical research should focus on these areas to provide a more complete picture of Ibutamoren's efficacy and to elucidate its precise effects on muscle fiber morphology, function, and the intricate molecular signaling pathways that govern muscle mass regulation.
Conclusion
This compound is a promising oral therapy for muscle wasting, with a well-defined mechanism of action centered on the stimulation of the GH/IGF-1 axis. The existing data demonstrates its potent anti-catabolic effects. Further preclinical investigation in relevant animal models is warranted to fully characterize its therapeutic potential and to pave the way for broader clinical applications in the management of muscle wasting disorders.
References
- 1. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CLINICAL DEVELOPMENT OF GHRELIN AXIS DERIVED MOLECULES FOR CANCER CACHEXIA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of age-related changes in skeletal muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longevitytech.fund | Blog | Sarcopenia - Age related muscle loss: Lessons learned from clinical trials [longevitytech.fund]
- 5. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Studies of MK-677 and its Impact on IGF-1 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the foundational research on MK-677 (Ibutamoren), a potent, orally active growth hormone secretagogue. The primary focus is its mechanism of action and its quantifiable effects on Insulin-like Growth Factor-1 (IGF-1) levels. This document synthesizes data from key clinical and preclinical studies, details the experimental protocols utilized for hormone level quantification, and presents the core signaling pathways involved. All quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular and physiological processes.
Introduction
MK-677, also known as Ibutamoren, is a non-peptide spiropiperidine that mimics the action of ghrelin, the endogenous "hunger hormone".[1] It functions as a selective agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[2] This activity stimulates the pituitary gland to release growth hormone (GH) in a pulsatile manner, which in turn stimulates the liver to produce IGF-1.[1][3] IGF-1 is a critical hormone involved in cellular growth, proliferation, and differentiation.[4] The oral bioavailability and long half-life of approximately 24 hours make MK-677 a subject of significant interest in research for conditions such as growth hormone deficiency, muscle wasting, and age-related sarcopenia.[2][5]
Mechanism of Action: The GHSR Signaling Pathway
MK-677 exerts its effects by binding to the ghrelin receptor (GHSR-1a), a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[1][6] This binding event initiates a signaling cascade that leads to the secretion of growth hormone and subsequent production of IGF-1.
Signaling Pathway Diagram
Caption: MK-677 signaling pathway from GHSR activation to IGF-1 production.
Quantitative Effects of MK-677 on IGF-1 Levels
Multiple clinical studies have demonstrated the robust effect of MK-677 on elevating serum IGF-1 concentrations across various populations. The following tables summarize the key quantitative findings from these foundational studies.
Table 1: Summary of IGF-1 Level Increases in Healthy Adults
| Study Population | MK-677 Dosage | Duration of Treatment | Mean Increase in IGF-1 Levels | Citation |
| Healthy Men and Women | Not Specified | Not Specified | Significantly Increased | [3] |
| Healthy Elderly Subjects | 10 mg/day | 2 weeks | ~33% | [7] |
| Healthy Elderly Subjects | 25 mg/day | 2 weeks | ~55% | [7] |
| Healthy Elderly Subjects | 25 mg/day then 50 mg/day | 4 weeks | 55-94% | [7] |
| Healthy Older Adults | Not Specified | 12 months | 1.5-fold increase | [8] |
| Healthy Volunteers (Calorically Restricted) | 25 mg/day | 7 days | From 186 ng/mL to 264 ng/mL | [9] |
| Healthy Obese Males | 25 mg/day | 2 months | ~40% | [10][11] |
Table 2: Summary of IGF-1 Level Increases in Patient Populations
| Study Population | MK-677 Dosage | Duration of Treatment | Mean Increase in IGF-1 Levels | Citation |
| Patients with Alzheimer's Disease | 25 mg/day | 6 weeks | 60.1% | [12] |
| Patients with Alzheimer's Disease | 25 mg/day | 12 months | 72.9% | [12] |
| Hemodialysis Patients | Not Specified | 30 days | 1.76-fold greater than placebo | [13] |
| Severely GH Deficient Men | 10 mg/day | Not Specified | 52% | [11] |
| Severely GH Deficient Men | 50 mg/day | Not Specified | 79% | [11] |
| Post-menopausal Osteoporotic Women | 25 mg/day | 12 months | ~40% | [11] |
Experimental Protocols for IGF-1 Measurement
The accurate quantification of IGF-1 levels is crucial for evaluating the efficacy of MK-677. The most common methods employed in the cited studies are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). A critical step in these protocols is the dissociation of IGF-1 from its binding proteins (IGFBPs), which can interfere with the assay.
General Sample Preparation Protocol
-
Blood Collection: Whole blood is collected from subjects, typically after a period of fasting.[11][14]
-
Serum/Plasma Separation: The blood is allowed to clot, and serum is separated by centrifugation. Alternatively, plasma is collected using an anticoagulant like EDTA.[3]
-
Acidification: To dissociate IGF-1 from IGFBPs, the serum or plasma sample is acidified, often using an acid-ethanol or other acidic buffer solution.[4][13] This step is critical for accurate measurement as over 95% of circulating IGF-1 is bound to IGFBPs.[12]
-
Neutralization: The acidified sample is then neutralized to a pH suitable for the immunoassay.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
The ELISA for IGF-1 is typically a sandwich or competitive assay.
Caption: A generalized workflow for a sandwich ELISA to measure IGF-1 levels.
Detailed Steps:
-
Coating: Microtiter wells are pre-coated with a monoclonal antibody specific to IGF-1.[1][3]
-
Sample Addition: Prepared samples, standards of known IGF-1 concentration, and controls are added to the wells.[1][12]
-
Incubation: The plate is incubated to allow the IGF-1 in the samples to bind to the immobilized antibody.[3]
-
Detection Antibody: A biotinylated detection antibody specific for a different epitope on IGF-1 is added, followed by another incubation.[3]
-
Enzyme Conjugate: An enzyme conjugate, such as Horseradish Peroxidase (HRP) conjugated to streptavidin, is added. This binds to the biotinylated detection antibody.[3][12]
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.[3]
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[3]
-
Measurement: The absorbance of the colored product is measured using a microplate reader, typically at a wavelength of 450 nm. The concentration of IGF-1 in the samples is determined by comparing their absorbance to the standard curve.[3]
Radioimmunoassay (RIA) Protocol
RIA is a competitive immunoassay that uses a radiolabeled antigen.
Detailed Steps:
-
Competitive Binding: A known quantity of radiolabeled IGF-1 (e.g., ¹²⁵I-IGF-1) is mixed with the prepared sample (containing unlabeled IGF-1) and a limited amount of anti-IGF-1 antibody.[9][13]
-
Incubation: The mixture is incubated, during which the labeled and unlabeled IGF-1 compete for binding to the antibody.
-
Separation: The antibody-bound IGF-1 is separated from the free IGF-1. This can be achieved using a second antibody that precipitates the primary antibody.[9]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Calculation: The concentration of IGF-1 in the sample is determined by comparing the radioactivity of the sample to a standard curve generated with known concentrations of unlabeled IGF-1. A higher concentration of unlabeled IGF-1 in the sample will result in lower radioactivity in the bound fraction.
Conclusion
The foundational studies on MK-677 consistently demonstrate its efficacy as an oral growth hormone secretagogue that leads to a significant and sustained increase in serum IGF-1 levels. The mechanism of action is well-defined, involving the activation of the ghrelin receptor and the subsequent stimulation of the GH-IGF-1 axis. The quantitative data from various clinical trials provide a robust evidence base for the physiological effects of MK-677. The experimental protocols for measuring IGF-1, primarily ELISA and RIA, are well-established and rely on the critical step of dissociating IGF-1 from its binding proteins to ensure accuracy. This technical guide provides a comprehensive overview for researchers and professionals in drug development, offering a consolidated resource on the core scientific principles and findings related to MK-677 and its impact on IGF-1.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. weldonbiotech.com [weldonbiotech.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. alpco.com [alpco.com]
- 5. researchgate.net [researchgate.net]
- 6. rawamino.com [rawamino.com]
- 7. Contribution of Ghrelin to the Pathogenesis of Growth Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Ghrelin on Hepatic IGF-Binding Protein-1 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. ivset.ua [ivset.ua]
- 13. Radioimmunoassay for insulin-like growth factor-I: solutions to some potential problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Difficulties in Interpreting IGF-1 Levels in Short Stature Children Born Small for Gestational Age (SGA) Treated with Recombinant Human Growth Hormone (rhGH) Based on Data from Six Clinical Centers in Poland [mdpi.com]
The Dawn of Oral Growth Hormone Stimulation: A Technical History of Non-Peptide Secretagogues
A Whitepaper for Drug Development Professionals
Abstract
The discovery and development of non-peptide growth hormone secretagogues (GHSs) represent a significant milestone in endocrinology and drug discovery, offering the potential for orally active therapies to address growth hormone (GH) deficiency and related conditions. This technical guide provides an in-depth history of the evolution of these small molecules, from their conceptual beginnings as mimics of peptidyl GHSs to the development of clinically evaluated candidates. We will delve into the core science, including the structure-activity relationships that guided their design, the intricacies of their interaction with the growth hormone secretagogue receptor (GHSR), and the downstream signaling cascades they trigger. This paper will also present a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Quest for an Orally Active Growth Hormone Releasing Agent
The therapeutic potential of growth hormone (GH) has long been recognized for treating GH deficiency in children and adults, as well as for other conditions such as muscle wasting (sarcopenia) and cachexia.[1] However, the clinical utility of recombinant human GH (rhGH) is limited by its parenteral route of administration and the potential for adverse effects associated with non-pulsatile, supraphysiological levels.[2] This created a significant unmet need for an orally bioavailable compound that could stimulate the endogenous, pulsatile release of GH, thereby mimicking natural physiological rhythms.
The journey towards non-peptide GHSs began with the discovery of synthetic, peptide-based GHSs, such as the growth hormone-releasing peptides (GHRPs).[3] While effective, these peptides suffered from poor oral bioavailability and short half-lives, limiting their therapeutic application.[4] The breakthrough came with the realization that small, non-peptidyl molecules could be designed to mimic the action of these peptides, leading to the development of the first generation of orally active GHSs.
The Dawn of Non-Peptide GHSs: From Benzolactams to Spiropiperidines
The development of non-peptide GHSs is a classic example of successful peptidomimetic design and reverse pharmacology.[4] The initial efforts focused on identifying small molecules that could functionally replace the larger GHRPs.
The Benzolactam Scaffold: The First Breakthrough
The first significant breakthrough in the development of non-peptide GHSs came from the screening of chemical libraries for compounds that could stimulate GH release from rat pituitary cells in vitro.[2] This led to the identification of a substituted racemic benzolactam as a lead compound.[4] Through chemical modifications aimed at increasing potency, L-692,429 was created as a small molecule peptidomimetic agonist for the GHRP receptor.[2] The discovery of L-692,429 was a pivotal moment, demonstrating that a small molecule could indeed mimic the action of GHRP-6.[4]
The Spiropiperidine Scaffold: Enhanced Potency and Oral Bioavailability
While a crucial proof-of-concept, the pharmacokinetic properties of L-692,429 were not ideal for once-daily oral administration.[4] This led to further structure-activity relationship (SAR) studies and the development of a new class of compounds based on a spiropiperidine scaffold. This line of research culminated in the discovery of Ibutamoren (MK-0677) , a potent, orally active, and long-acting GHS.[5][6] MK-0677 demonstrated significant and sustained increases in GH and insulin-like growth factor 1 (IGF-1) levels in both preclinical and clinical studies.[5]
Subsequent research efforts by various pharmaceutical companies led to the discovery of other notable non-peptide GHSs, including Anamorelin (ONO-7643) and Capromorelin (CP-424,391) , which have been investigated for the treatment of cancer cachexia and age-related frailty, respectively.[7][8]
The Target Receptor and its Endogenous Ligand: Unraveling the Mechanism of Action
A pivotal moment in the history of GHSs was the successful cloning of their target receptor in 1996.[9] This receptor, a G-protein coupled receptor (GPCR), was named the growth hormone secretagogue receptor (GHSR). The existence of a specific receptor for these synthetic compounds strongly suggested the presence of an endogenous ligand.
This hypothesis was confirmed in 1999 with the discovery of ghrelin , a 28-amino acid peptide predominantly produced in the stomach.[10] Ghrelin was identified as the natural endogenous ligand for the GHSR.[11] This discovery was crucial as it provided a physiological context for the action of GHSs and opened up new avenues of research into the regulation of GH secretion and appetite.
GHSR Structure and Ligand Binding
The GHSR possesses a complex binding pocket that accommodates both the endogenous peptide ligand, ghrelin, and the structurally diverse non-peptide GHSs. Recent cryo-electron microscopy (cryo-EM) structures of the GHSR in complex with ghrelin and ibutamoren have provided significant insights into the molecular basis of ligand recognition and receptor activation.[1][12]
The binding pocket is characterized by a bipartite nature, with distinct cavities that accommodate different parts of the ligands.[1][12] For instance, the octanoyl group of ghrelin, which is essential for its activity, and the corresponding moieties of non-peptide agonists, occupy a deep hydrophobic pocket within the transmembrane domain.[1] Understanding these interactions at a molecular level is crucial for the rational design of novel and more selective GHSs.
Quantitative Pharmacology of Non-Peptide GHSs
The following tables summarize key quantitative data for prominent non-peptide GHSs, providing a comparative overview of their pharmacological properties.
Table 1: In Vitro Potency and Binding Affinity of Non-Peptide GHSs
| Compound | Scaffold | Assay | Species | EC50 (nM) | Ki (nM) | Reference(s) |
| L-692,429 | Benzolactam | GH Release (Pituitary Cells) | Rat | 60 | - | [4] |
| Ibutamoren (MK-0677) | Spiropiperidine | GH Release (Pituitary Cells) | Rat | - | - | [5] |
| Calcium Mobilization | Human | 1.4 | - | [13] | ||
| IP Turnover | Human | 0.19 | - | [7] | ||
| Radioligand Binding ([125I]ghrelin) | COS-7 cells | - | 6.5 | [7][13] | ||
| Anamorelin (ONO-7643) | - | GHSR Agonist Activity | - | 0.74 | - | [8] |
| Capromorelin (CP-424,391) | - | GH Release (Pituitary Cells) | Rat | - | - | [7] |
Table 2: Pharmacokinetic Properties of Non-Peptide GHSs in Humans
| Compound | Tmax (hours) | T1/2 (hours) | Bioavailability | Primary Route of Elimination | Reference(s) |
| Ibutamoren (MK-0677) | ~2-4 | ~24 | >60% | - | |
| Anamorelin (ONO-7643) | 0.5 - 2.0 | ~7 | - | Feces (92%), Urine (8%) | [8] |
| Capromorelin (CP-424,391) | ~0.83 (dogs) | ~1.19 (dogs) | - | Hepatic metabolism | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of non-peptide GHSs.
Radioligand Binding Assay for GHSR
Objective: To determine the binding affinity (Ki) of a test compound for the GHSR.
Materials:
-
Cell membranes prepared from cells stably expressing the human GHSR (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-His9-ghrelin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.
-
Non-specific binding control: 1 µM unlabeled ghrelin.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing:
-
50 µL of cell membranes (10-20 µg of protein).
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of [125I]-His9-ghrelin (final concentration ~0.1 nM).
-
-
For non-specific binding wells, add 50 µL of 1 µM unlabeled ghrelin instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
Objective: To measure the ability of a test compound to activate the GHSR and induce an intracellular calcium signal.
Materials:
-
HEK293 or CHO cells stably expressing the human GHSR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds at various concentrations.
-
Fluorescent plate reader with an integrated fluid-handling system.
Protocol:
-
Plate the GHSR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Load the cells with Fluo-4 AM dye by incubating them in assay buffer containing the dye for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and monitor the baseline fluorescence.
-
Add the test compound at various concentrations to the wells and immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence response is proportional to the increase in intracellular calcium concentration.
-
Generate a dose-response curve and calculate the EC50 value for the test compound.
Signaling Pathways and Visualizations
The activation of the GHSR by non-peptide agonists initiates a cascade of intracellular signaling events. These pathways are complex and can vary depending on the specific ligand and cellular context.
GHSR Signaling Cascade
Upon agonist binding, the GHSR undergoes a conformational change that allows it to couple to and activate heterotrimeric G proteins. The primary signaling pathway involves the Gq/11 family of G proteins.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increase in intracellular calcium is a key event in the stimulation of GH secretion from pituitary somatotrophs.
-
Other G-protein pathways: The GHSR has also been shown to couple to other G-protein families, including Gi/o and G12/13, although the physiological significance of these interactions is less well understood.
-
β-Arrestin Pathway: Like many GPCRs, the GHSR can also signal through a G-protein-independent pathway involving β-arrestins. Upon phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the activation of other signaling molecules such as mitogen-activated protein kinases (MAPKs).
References
- 1. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural and synthetic growth hormone secretagogues: do they have therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally active growth hormone secretagogues: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Structure-activity relationships of different beta-lactam antibiotics against a soluble form of Enterococcus faecium PBP5, a type II bacterial transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ibutamoren Mesylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ibutamoren Mesylate (also known as MK-677) in in vitro cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, summarizes quantitative data, and includes visualizations of relevant signaling pathways and workflows.
1. Introduction
This compound is a potent, orally active, non-peptide agonist of the ghrelin receptor (Growth Hormone Secretagogue Receptor, GHSR). By mimicking the action of ghrelin, Ibutamoren stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2][3] While its effects have been extensively studied in vivo, its application in cell culture provides a valuable tool to investigate its direct cellular and molecular mechanisms of action. In vitro studies allow for the precise control of experimental conditions to dissect signaling pathways and cellular responses. Recent research has also explored its potential effects on cancer cell lines, suggesting a role in modulating cell viability through pathways like p53.[4]
2. Mechanism of Action in a Cellular Context
This compound binds to and activates the GHSR, a G-protein coupled receptor (GPCR).[1] Upon activation in responsive cells, the GHSR can initiate several downstream signaling cascades. The primary and most well-characterized pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2), which is involved in cell proliferation and differentiation.[2][5]
Recent evidence also suggests that Ibutamoren may have effects independent of GHSR in certain cancer cell lines, potentially through the inhibition of the MDM2-p53 interaction, leading to the reactivation of the tumor suppressor p53.[4] Furthermore, as a modulator of the GH/IGF-1 axis, Ibutamoren's downstream effects in certain cell types could involve the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
3. Data Presentation
The following tables summarize quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO-K1/GHSR | Calcium Mobilization | 14.28 nM | GenScript |
| IC50 | COS-7 (transiently expressing GHSR) | [125I]-ghrelin displacement | ~5-6.5 nM | [1] |
| IC50 | HEK293 (stably expressing hGHS-R1a) | [35S]MK-0677 binding | 0.3 nM | [6] |
| pEC50 | Rat pituitary cells | Growth Hormone Release | 8.89 (EC50 ≈ 1.3 nM) | [7] |
Table 2: Reported Effects of this compound on Cancer Cell Lines
| Cell Lines | Effect | Putative Pathway | Reference |
| Immortalized cancer cell lines with functional MDM2-p53 | Reduced cell viability | MDM2-p53 | [4] |
| Immortalized cancer cell lines with mutated MDM2-p53 | No effect on cell viability | MDM2-p53 | [4] |
Note: Specific IC50 values for Ibutamoren's effect on cancer cell viability are not yet widely published and should be determined empirically for each cell line.
4. Experimental Protocols
4.1. Cell Culture and Maintenance
-
GHSR-Expressing Cell Lines:
-
HEK293T-GHSR1a or CHO-K1-GHSR: These cell lines are recommended for studying direct receptor activation and downstream signaling.
-
Culture Medium: DMEM or Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418) if required to maintain receptor expression.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
-
Cancer Cell Lines:
-
Select cell lines based on the research question (e.g., with wild-type or mutant p53).
-
Culture in the recommended medium and conditions for the specific cell line.
-
4.2. Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in serum-free culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically <0.1%).
4.3. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for each cell line and experimental condition.
-
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Ibutamoren concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.4. Western Blot for ERK1/2 Phosphorylation
This protocol is adapted for studying GHSR activation by Ibutamoren.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed HEK293T-GHSR1a or CHO-K1-GHSR cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a short duration (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard procedures.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
4.5. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon GHSR activation.
-
Materials:
-
96-well black-walled, clear-bottom cell culture plates
-
CHO-K1-GHSR or HEK293T-GHSR1a cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
This compound
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject this compound at various concentrations and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).
-
Analyze the data by calculating the change in fluorescence intensity from baseline to the peak response.
-
5. Mandatory Visualizations
Caption: this compound signaling via the GHSR-Gαq-PLC pathway.
Caption: Western blot workflow for analyzing ERK phosphorylation.
Caption: Proposed mechanism of Ibutamoren's effect on the p53 pathway.
References
- 1. Portico [access.portico.org]
- 2. Ibutamoren HCl (this compound; MK-677; MK-0677) | GHSR | 159752-10-0 | Invivochem [invivochem.com]
- 3. Knowing the minimal detectable dose can facilitate the interpretation of a hair test result: II. Case example with ibutamoren (MK-677), a growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for In Vivo Rodent Studies with MK-677 (Ibutamoren)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-677, also known as Ibutamoren, is a potent, non-peptide, orally active, and selective agonist of the ghrelin receptor.[1] It mimics the action of ghrelin, a neuropeptide that stimulates the release of growth hormone (GH) from the pituitary gland.[1] This, in turn, leads to increased circulating levels of insulin-like growth factor 1 (IGF-1), a key mediator of growth and anabolic processes.[1][2] Due to its ability to stimulate the endogenous GH/IGF-1 axis, MK-677 is a valuable tool for investigating the physiological effects of elevated growth hormone in various preclinical models. These application notes provide detailed protocols for the preparation and administration of MK-677 for in vivo rodent studies, along with methods for assessing its biological effects.
Mechanism of Action
MK-677 acts as a growth hormone secretagogue by binding to the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) in the brain, primarily in the hypothalamus and pituitary gland.[1][2] This binding event initiates a signaling cascade that stimulates the release of Growth Hormone-Releasing Hormone (GHRH) and inhibits somatostatin, a hormone that suppresses GH release.[3][4] The pulsatile release of GH from the pituitary then stimulates the liver to produce and secrete IGF-1.
Figure 1: Simplified signaling pathway of MK-677.
Data Presentation: Quantitative Parameters for MK-677 Administration
The following tables summarize key quantitative data for the preparation and administration of MK-677 in rodent studies.
| Parameter | Mice | Rats | References |
| Oral Gavage Dosage | 0.1 - 5 mg/kg | 2 - 4 mg/kg | [5] |
| Intraperitoneal (IP) Injection Dosage | 1 - 3 mg/kg | Not commonly reported | [5][6] |
| Maximum Oral Gavage Volume | 10 mL/kg | 10-20 mL/kg | [1][7][8] |
| Maximum IP Injection Volume | 10 mL/kg | 10 mL/kg | [9][10] |
| Vehicle Component | Concentration Range | Purpose | References |
| Distilled Water | As required | Primary solvent for soluble compounds | [3] |
| Dimethyl Sulfoxide (DMSO) | 2% - 10% | Solubilizing agent | [11][12] |
| Polyethylene Glycol 300/400 (PEG300/400) | 40% - 50% | Co-solvent and viscosity agent | [11][12] |
| Tween 80 (Polysorbate 80) | 0.05% - 5% | Surfactant/emulsifier | [11][12][13] |
| Saline (0.9% NaCl) | As required | Isotonic vehicle | [11][12] |
| Corn Oil | As required | Lipid-based vehicle | [11][13] |
| Carboxymethylcellulose Sodium (CMC-Na) | 0.5% | Suspending agent | [12][13][14] |
Experimental Protocols
Protocol 1: Preparation of MK-677 for Oral Administration
This protocol describes the preparation of a solution or suspension of MK-677 suitable for oral gavage in rodents.
Materials:
-
MK-677 (Ibutamoren Mesylate) powder
-
Vehicle components (e.g., distilled water, DMSO, PEG300, Tween 80, Saline, Corn Oil, or CMC-Na)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for suspensions)
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
A. Aqueous Solution (for water-soluble forms of MK-677):
-
Calculate the required amount of MK-677 and vehicle based on the desired concentration and final volume. A common concentration for oral gavage in rats is 1 mg/mL.[3]
-
Weigh the MK-677 powder accurately and transfer it to a sterile tube.
-
Add the calculated volume of distilled water to the tube.
-
Vortex thoroughly until the MK-677 is completely dissolved.
B. Suspension using a common vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Weigh the required amount of MK-677 powder.
-
Prepare the vehicle by sequentially adding and mixing the components. For example, for a 1 mL final volume, add 100 µL of DMSO to the MK-677 powder and vortex to dissolve.
-
Add 400 µL of PEG300 and vortex until the solution is homogenous.
-
Add 50 µL of Tween 80 and vortex thoroughly.
-
Finally, add 450 µL of saline and vortex again to create a uniform suspension.
-
For suspensions, sonication may be beneficial to ensure a fine and evenly dispersed mixture.
C. Suspension in 0.5% CMC-Na:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the MK-677 powder.
-
A small amount of a wetting agent (like a few drops of the CMC-Na solution or Tween 80) can be added to the powder to form a paste.
-
Gradually add the 0.5% CMC-Na solution while continuously vortexing or stirring to form a uniform suspension.
Storage: It is recommended to prepare solutions and suspensions fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Always vortex the suspension thoroughly before each administration.
Protocol 2: Administration of MK-677 via Oral Gavage
Oral gavage is a common and effective method for precise oral dosing of rodents.[1][3][7][8]
Materials:
-
Prepared MK-677 solution/suspension
-
Appropriately sized gavage needles (flexible or stainless steel with a ball tip)
-
Syringes (1 mL or appropriate for the dosing volume)
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosing volume (e.g., for a 10 mg/kg dose in a 30g mouse, the volume of a 1 mg/mL solution would be 0.3 mL).
-
Properly restrain the rodent to immobilize the head and straighten the neck and esophagus. For mice, this is typically done by scruffing. For rats, a towel wrap can be used for better control.[3][15]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.[16]
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors, and advance it along the roof of the mouth towards the esophagus.[11][15] The animal should swallow as the tube passes. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the MK-677 solution/suspension.
-
Carefully withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8]
Protocol 3: A Typical In Vivo Rodent Study Workflow
This protocol outlines a general workflow for a study investigating the effects of MK-677 on growth and metabolism.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. neoteryx.com [neoteryx.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Comparison of DEXA and QMR for Assessing Fat and Lean Body Mass in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. instechlabs.com [instechlabs.com]
- 16. Validation of Dual Energy X-Ray Absorptiometry and Nuclear Magnetic Resonance in the Analysis of Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibutamoren Mesylate (MK-677) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of dosages, preparation, and administration of Ibutamoren Mesylate (MK-677) in preclinical animal models. The included protocols and reference data are intended to facilitate the design and execution of studies investigating the pharmacodynamics and efficacy of this potent, orally active growth hormone secretagogue.
Introduction to this compound (MK-677)
This compound, also known as MK-677, is a non-peptide agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1] By mimicking the action of the endogenous hormone ghrelin, Ibutamoren stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1] Its oral bioavailability and long half-life make it a subject of interest for research into conditions related to GH deficiency, muscle wasting, and osteoporosis.[1][2] Preclinical studies in animal models are essential for elucidating its mechanisms of action, efficacy, and safety profile.
Dosage Calculation for Animal Models
The appropriate dosage of this compound can vary significantly depending on the animal model, the research question, and the duration of the study. The following tables summarize dosages reported in the scientific literature for common animal models.
Reported Dosages in Animal Models
| Animal Model | Dosage Range | Route of Administration | Key Findings | Reference(s) |
| Rat (Sprague-Dawley) | 2 - 4 mg/kg/day | Oral (gavage) | Increased peak GH concentrations. Prolonged administration (6 weeks) at 4 mg/kg led to desensitization of the GH response. | [3][4][5] |
| Mouse (C57BL/6) | 0.1 - 3 mg/kg/day | Intraperitoneal | Increased food intake. | [2] |
| Mouse (5XFAD - Alzheimer's Model) | 5 mg/kg/day | Not specified | Investigated for effects on Alzheimer's pathology. | [2] |
| Dog (Beagle) | 0.25 - 1.0 mg/kg/day | Oral | Dose-dependent increase in GH and IGF-1 levels. Chronic administration maintained elevated IGF-1 levels. | [6] |
Dosage Calculation Protocol
Objective: To calculate the precise amount of this compound required for a specific dose in mg/kg and to prepare a stock solution for administration.
Principle: Doses are typically calculated based on the body weight of the animal to ensure consistent exposure. The concentration of the dosing solution is prepared to deliver the desired dose in a specific volume, which should be appropriate for the route of administration and the animal species.[7]
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, saline)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
Procedure:
-
Determine the Dose and Administration Volume:
-
Select the desired dose in mg/kg based on literature or study design (e.g., 4 mg/kg for a rat).
-
Determine the administration volume. For oral gavage in rats, a common volume is 5-10 mL/kg.[8] We will use 5 mL/kg for this example.
-
-
Calculate the Required Concentration of the Dosing Solution:
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Administration Volume (mL/kg)
-
Example (for a 4 mg/kg dose in rats at 5 mL/kg):
-
Concentration = 4 mg/kg / 5 mL/kg = 0.8 mg/mL
-
-
-
Prepare the Stock Solution:
-
Calculate the total volume of dosing solution needed for the study. For example, to prepare 50 mL of a 0.8 mg/mL solution:
-
Formula: Total mass (mg) = Concentration (mg/mL) x Total Volume (mL)
-
Example:
-
Total mass = 0.8 mg/mL * 50 mL = 40 mg of this compound
-
-
Weigh out 40 mg of this compound using a calibrated analytical balance.
-
Place the powder in a volumetric flask.
-
Add a portion of the vehicle (e.g., distilled water) and mix thoroughly to dissolve the compound. A magnetic stir bar and stir plate can be used.
-
Once dissolved, add the vehicle to the final desired volume (50 mL) and mix until the solution is homogeneous.
-
-
Calculate the Volume to Administer to Each Animal:
-
Weigh each animal accurately before dosing.
-
Formula: Volume to Administer (mL) = (Animal's Body Weight (kg) x Desired Dose (mg/kg)) / Concentration of Solution (mg/mL)
-
Example (for a 300g (0.3 kg) rat with a 4 mg/kg dose and a 0.8 mg/mL solution):
-
Volume to Administer = (0.3 kg * 4 mg/kg) / 0.8 mg/mL = 1.5 mL
-
-
Human to Animal Dose Conversion (Allometric Scaling)
For translational research, it may be necessary to estimate an equivalent animal dose from a human dose. This is often done using allometric scaling based on body surface area, which is considered more accurate than simple weight-based conversion.[9][10][11]
Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Km Factors for Different Species:
| Species | Km Factor |
| Human | 37 |
| Rat | 6 |
| Mouse | 3 |
| Dog | 20 |
Data adapted from FDA guidelines.[9][12]
Example: To convert a human dose of 25 mg for a 60 kg person (0.42 mg/kg) to a rat equivalent dose:
-
Rat Dose (mg/kg) = 0.42 mg/kg x (37 / 6) ≈ 2.59 mg/kg
Experimental Protocols
Protocol for Oral Administration (Gavage) in Rats
Objective: To administer a precise dose of this compound orally to a rat using a gavage needle.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringe (e.g., 3 mL)
-
Stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats)[8]
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This can be done by gripping the loose skin over the neck and shoulders.
-
Measure Gavage Needle Length: Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.[8]
-
Fill the Syringe: Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle. Ensure there are no air bubbles.
-
Insert the Gavage Needle: With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along one side of the tongue towards the back of the throat. The needle should pass easily down the esophagus with no resistance. If resistance is met, withdraw and re-insert.[8]
-
Administer the Solution: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the solution.
-
Withdraw the Needle: Gently and slowly withdraw the gavage needle.
-
Monitor the Animal: Return the animal to its cage and monitor it for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol for Blood Sampling and Hormone Analysis
Objective: To collect blood samples from treated animals and measure serum concentrations of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1).
Materials:
-
Microcentrifuge tubes (for serum separation)
-
Anesthetic (if required for the sampling method)
-
Blood collection supplies (e.g., tail vein lancet, capillary tubes)
-
Centrifuge
-
ELISA or RIA kits for rat/dog GH and IGF-1
Procedure:
-
Blood Collection:
-
Collect blood at predetermined time points post-administration. For GH, peak levels in rats after oral MK-677 have been observed around 60 minutes.[3]
-
A common method for repeated sampling in rats is via the tail vein.[3]
-
For terminal studies, blood can be collected via cardiac puncture under deep anesthesia.
-
-
Serum Preparation:
-
Allow the collected blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000-3000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean, labeled microcentrifuge tube.
-
Store the serum samples at -80°C until analysis.
-
-
Hormone Measurement:
-
Measure GH and IGF-1 concentrations using commercially available and validated ELISA or RIA kits, following the manufacturer's instructions.
-
Note on IGF-1 Measurement: IGF-1 in circulation is mostly bound to IGF-binding proteins (IGFBPs). Accurate measurement often requires a dissociation step (e.g., acidification) to separate IGF-1 from its binding proteins, which is typically included in commercial assay kits.[13]
-
Run samples in duplicate or triplicate for accuracy.
-
Generate a standard curve using the provided standards to calculate the hormone concentrations in the unknown samples.
-
Signaling Pathway and Experimental Workflow
This compound (MK-677) Signaling Pathway
Ibutamoren acts as an agonist at the ghrelin receptor (GHS-R1a), which is a G protein-coupled receptor (GPCR). Its activation initiates a signaling cascade within somatotroph cells of the anterior pituitary, leading to the synthesis and release of Growth Hormone.
Caption: Signaling pathway of Ibutamoren (MK-677) via the ghrelin receptor (GHS-R1a).
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of this compound in an animal model.
Caption: General experimental workflow for an Ibutamoren study in animal models.
Safety and Toxicology Considerations
Preclinical safety and toxicology studies are critical for drug development. While this compound has been investigated in clinical trials, it is essential to adhere to safety guidelines in animal research.
-
Preclinical Safety Assessment: Animal models are fundamental for identifying potential toxicities before human trials. It is crucial to use at least two species (one rodent, one non-rodent) for comprehensive safety evaluation.[14]
-
Adverse Effects: In animal and human studies, potential side effects associated with increased GH and IGF-1 levels may include mild, transient increases in cortisol, and potential effects on insulin sensitivity. Researchers should monitor relevant biomarkers, such as blood glucose levels, especially in long-term studies.
-
Regulatory Guidelines: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Data Interpretation: While animal models are predictive, interspecies differences in metabolism and physiology exist. The relevance of findings in animal models to human toxicology must be carefully considered.[14]
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for a comprehensive review of the primary literature and consultation with institutional safety and animal care committees. Researchers must ensure that all experiments are conducted in compliance with applicable regulations and guidelines.
References
- 1. swolverine.com [swolverine.com]
- 2. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. iiste.org [iiste.org]
- 8. research.fsu.edu [research.fsu.edu]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 12. Conversion between animals and human [targetmol.com]
- 13. itrlab.com [itrlab.com]
- 14. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of MK-677 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-677, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of ghrelin, a neuropeptide, stimulating the release of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1). Unlike direct GH administration, MK-677 stimulates the pituitary gland to produce its own pulses of growth hormone. This property makes it a valuable tool in research settings for studying the effects of elevated GH and IGF-1 levels in various physiological and pathological models in mice. These application notes provide detailed protocols for the preparation and oral administration of MK-677 in mice, along with a summary of reported physiological effects and the underlying signaling pathway.
Mechanism of Action and Signaling Pathway
MK-677 acts as a selective agonist at the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR). The binding of MK-677 to GHSR in the anterior pituitary and hypothalamus initiates a signaling cascade that leads to the secretion of growth hormone.
The signaling pathway is as follows:
-
MK-677 binds to and activates the G-protein coupled receptor, GHSR.
-
Activation of GHSR stimulates the release of Growth Hormone-Releasing Hormone (GHRH).
-
GHRH then acts on the pituitary gland to stimulate the synthesis and pulsatile release of Growth Hormone (GH).
-
GH travels to the liver and other tissues, stimulating the production of Insulin-Like Growth Factor 1 (IGF-1).
-
IGF-1 mediates many of the anabolic effects of GH, such as muscle growth and cellular proliferation.
Data Presentation
Table 1: Solubility of MK-677 in Various Vehicles
| Vehicle | Solubility | Notes |
| Water | ≥ 50 mg/mL | May require ultrasonication to fully dissolve.[1][2] |
| DMSO | 50 mg/mL | |
| PBS | 100 mg/mL | May require ultrasonication.[1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved.[1][2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution can be achieved.[1][2] |
Table 2: Pharmacokinetic Parameters of MK-677 in Rodents (Oral Administration)
| Species | Parameter | Value | Reference |
| Rat | Peak GH Concentration (Tmax) | ~60 minutes | [3][4] |
| Not Specified | Half-life | ~6 hours | [5] |
Table 3: Dose-Dependent Effects of Oral MK-677 in Rodents
| Species | Strain | Dosage | Duration | Observed Effects | Reference |
| Mouse | C57BL/6 | 1 and 3 mg/kg/day (IP) | 10 days | Increased cumulative food intake and significant increase in body weight at both doses. | [5] |
| Mouse | 5XFAD | 5 mg/kg/day (IP) | 3 weeks | Tendency for increased food intake, no significant change in body weight. | [5] |
| Rat | Sprague-Dawley | 2 and 4 mg/kg (single dose) | Single dose | 4 mg/kg dose significantly increased peak GH concentrations by 1.8-fold. | [3][4] |
| Rat | Sprague-Dawley | 4 mg/kg/day | 6 weeks | No significant increase in body weight or IGF-1 levels. GH response was abolished after 6 weeks. | [3][4] |
Note: While some data is from intraperitoneal (IP) administration, it provides a valuable starting point for dose selection in oral gavage studies due to the high oral bioavailability of MK-677.
Experimental Protocols
Protocol 1: Preparation of MK-677 Solution for Oral Gavage
This protocol describes the preparation of a 1 mg/mL MK-677 solution in distilled water.
Materials:
-
MK-677 powder
-
Sterile distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weigh the desired amount of MK-677 powder using an analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of MK-677.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile distilled water to the tube (e.g., 2-3 mL).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once the powder is completely dissolved, add sterile distilled water to reach the final desired volume (e.g., 10 mL).
-
Vortex the solution again to ensure homogeneity.
-
Storage: It is recommended to prepare the solution fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for up to one week. Before use, allow the solution to return to room temperature and vortex to ensure it is fully dissolved.
For a vehicle containing co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), first dissolve the MK-677 in DMSO, then add the other components sequentially while vortexing between each addition to ensure a clear and stable solution.[1][2]
Protocol 2: Oral Gavage Administration of MK-677 in Mice
This protocol outlines the standard procedure for administering the prepared MK-677 solution to mice via oral gavage.
Materials:
-
Prepared MK-677 dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Scale to weigh the mice
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility and housing conditions for at least one week before the experiment.
-
Fasting: For consistent absorption, it is recommended to fast the mice for 4-6 hours before oral gavage. Ensure access to water is maintained during the fasting period.
-
Dosage Calculation: Weigh each mouse accurately on the day of dosing. Calculate the required volume of the MK-677 solution based on the mouse's body weight and the desired dose. For example, for a 25g mouse and a dose of 5 mg/kg, using a 1 mg/mL solution:
-
Dose (mg) = 0.025 kg * 5 mg/kg = 0.125 mg
-
Volume (mL) = 0.125 mg / 1 mg/mL = 0.125 mL or 125 µL
-
-
Animal Restraint:
-
Gently but firmly grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.
-
The body of the mouse should be supported, and the head and neck should be in a straight line with the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and re-attempt.
-
-
Administration:
-
Once the needle is in the correct position, slowly and steadily depress the syringe plunger to administer the solution.
-
-
Needle Withdrawal:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.
-
Provide access to food and water after the immediate observation period.
-
Concluding Remarks
The oral administration of MK-677 in mice is a valuable technique for studying the GH/IGF-1 axis. The protocols and data presented here provide a comprehensive guide for researchers. It is crucial to adhere to proper animal handling and gavage techniques to ensure animal welfare and the validity of experimental results. Researchers should always consult their institution's Institutional Animal Care and Use Committee (IACUC) guidelines and protocols before conducting any animal experiments.
References
- 1. Ibutamoren HCl (Ibutamoren Mesylate; MK-677; MK-0677) | GHSR | 159752-10-0 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ibutamoren Mesylate in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Ibutamoren Mesylate (also known as MK-677) in plasma. The primary and most robust method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Information on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, noting the current limitations and developmental status of these methods for this specific application.
Introduction
This compound is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It stimulates the secretion of Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1). Accurate quantification of Ibutamoren in plasma is crucial for pharmacokinetic studies, clinical monitoring, and in the context of anti-doping applications.
Analytical Methods Overview
The quantification of Ibutamoren in a complex biological matrix like plasma requires highly selective and sensitive analytical techniques.
-
LC-MS/MS is the gold standard for this application, providing excellent sensitivity and specificity.
-
HPLC-UV may be a more accessible but less sensitive alternative. Method development and rigorous validation are required to ensure specificity against endogenous plasma components and metabolites.
-
GC-MS is generally not a preferred method for a molecule of Ibutamoren's nature due to its low volatility and thermal stability. It would necessitate a derivatization step, for which no standard protocol has been established.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section provides a detailed protocol for the quantification of Ibutamoren in human plasma using LC-MS/MS.
Experimental Protocol
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate volume of a working solution of an internal standard (e.g., a stable isotope-labeled Ibutamoren).
-
Basify the plasma sample by adding a small volume of a suitable base (e.g., 1M Sodium Carbonate).
-
Add 1 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
3.1.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3.1.3. Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | PE Sciex API III Plus or equivalent triple quadrupole mass spectrometer |
| Ionization Source | Heated Nebulizer Interface or Electrospray Ionization (ESI), positive ion mode |
| Ion Transitions | Ibutamoren: m/z 529 → 267; Internal Standard: m/z 527 → 267[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Ibutamoren quantification in plasma.[1][2]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Intra-day Precision (CV%) | < 8.3% |
| Inter-day Precision (CV%) | < 9.2% |
| Intra-day Accuracy (RE%) | -10.4% to 11.5% |
| Inter-day Accuracy (RE%) | -8.7% to 12.6% |
| Recovery | 85.4% - 112.5% |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Ibutamoren quantification in plasma.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Currently, there is a lack of specific, validated HPLC-UV methods in the published literature for the direct quantification of Ibutamoren in plasma. The lower sensitivity of UV detection compared to mass spectrometry presents a significant challenge, especially for pharmacokinetic studies where plasma concentrations can be very low.
Method Development Considerations
For researchers wishing to develop an HPLC-UV method, the following protocol provides a starting point. Extensive validation would be required.
4.1.1. Sample Preparation: Protein Precipitation (PPT)
-
Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness and reconstitute in the mobile phase.
4.1.2. Chromatographic and Detection Parameters
| Parameter | Suggested Starting Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| UV Detection Wavelength | Requires determination of Ibutamoren's UV absorbance maximum (λmax). A UV scan of a standard solution should be performed. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is not a recommended method for the quantification of this compound in plasma. The molecule's high molecular weight, polarity, and potential for thermal degradation make it unsuitable for direct GC analysis. A chemical derivatization step to increase volatility and thermal stability would be necessary.[3] However, there are no established and validated derivatization protocols for Ibutamoren for GC-MS analysis.
Ibutamoren (MK-677) Signaling Pathway
Ibutamoren acts as a ghrelin receptor (GHSR1a) agonist. The binding of Ibutamoren to this G-protein coupled receptor initiates a signaling cascade that results in the stimulation of Growth Hormone release from the pituitary gland.[4][5]
Caption: Ibutamoren's signaling pathway via the ghrelin receptor.
References
- 1. Determination of a novel growth hormone secretagogue (MK-677) in human plasma at picogram levels by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medisearch.io [medisearch.io]
- 5. rawamino.com [rawamino.com]
Application Notes and Protocols for LC-MS/MS Identification of MK-677 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-677 (Ibutamoren) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Due to its potential for misuse in sports for its anabolic properties, there is a growing need for sensitive and reliable methods to detect MK-677 and its metabolites in biological matrices. This document provides a detailed LC-MS/MS protocol for the identification of MK-677 and its major metabolites, intended for research, clinical, and anti-doping applications.
Signaling Pathway of MK-677
MK-677 acts as a ghrelin receptor (GHSR-1a) agonist. The binding of MK-677 to GHSR-1a initiates a downstream signaling cascade, primarily through G-protein coupling (Gq/11 and Gi/o), leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately stimulating GH secretion from the pituitary gland.
Application Notes and Protocols for MK-677 in Bone Density Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-677, also known as Ibutamoren, is an orally active, non-peptide ghrelin receptor agonist and growth hormone (GH) secretagogue.[1][2] By mimicking the action of ghrelin, MK-677 stimulates the pituitary gland to release GH, which in turn elevates levels of Insulin-like Growth Factor-1 (IGF-1).[1][3] The GH/IGF-1 axis is a critical regulator of bone metabolism, influencing both bone formation and resorption.[2][4] Consequently, MK-677 has been investigated as a potential therapeutic agent to improve bone density and combat conditions like osteoporosis.[5][6] These application notes provide a summary of key research findings and detailed protocols for studying the effects of MK-677 on bone.
Mechanism of Action in Bone Metabolism
MK-677's primary effect on bone is mediated through the stimulation of the GH/IGF-1 axis.[1] GH and IGF-1 are known to stimulate osteoblast activity, the cells responsible for new bone formation.[4][5] Research indicates that MK-677 increases bone turnover, a process of bone remodeling involving both bone resorption (breakdown of old bone by osteoclasts) and bone formation (laying down of new bone by osteoblasts).[4][7] While an increase in both markers is observed, the long-term hypothesis is that the anabolic effects of increased IGF-1 will lead to a net gain in bone mineral density, particularly when combined with anti-resorptive agents.[1][5]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative effects of MK-677 on markers of bone turnover and bone mineral density (BMD) from various clinical trials.
Table 1: Effects of MK-677 on Bone Turnover Markers
| Study Population | Treatment Group | Duration | Osteocalcin (Formation) | Bone-Specific Alkaline Phosphatase (BSAP) (Formation) | N-telopeptide cross-links (NTx) (Resorption) | Other Markers |
| Healthy Obese Males (19-49 years)[7][8] | MK-677 (25 mg/day) | 8 weeks | ▲ 15% (at 8 weeks) | - | ▲ 26% (CTX-I) | ▲ 23% PICP, ▲ 28% PIIINP (at 2 weeks) |
| Healthy and Functionally Impaired Elderly (≥65 years)[4] | MK-677 (10-25 mg/day) | 2-9 weeks | ▲ 8-29.4% | ▲ 10.4% (at 9 weeks) | ▲ 10-22.6% | - |
| Postmenopausal Osteoporotic Women[2][5] | MK-677 (25 mg/day) | 12 months | ▲ 22% | - | ▲ 41% | - |
| Postmenopausal Osteoporotic Women[5] | MK-677 (25 mg) + Alendronate (10 mg) | 12 months | ▼ 40% (less reduction than Alendronate alone) | - | ▼ 52% (less reduction than Alendronate alone) | - |
CTX-I: C-terminal cross-linked telopeptide of type I collagen; PICP: C-terminal propeptide of type I procollagen; PIIINP: N-terminal propeptide of type III procollagen. ▲ Increase; ▼ Decrease.
Table 2: Effects of MK-677 on Bone Mineral Density (BMD)
| Study Population | Treatment Group | Duration | Femoral Neck BMD | Lumbar Spine BMD | Total Hip BMD |
| Postmenopausal Osteoporotic Women[5] | MK-677 (25 mg) + Alendronate (10 mg) | 18 months | ▲ 4.2% | No significant enhancement vs. Alendronate alone | No significant enhancement vs. Alendronate alone |
| Postmenopausal Osteoporotic Women[5] | Alendronate (10 mg) alone | 18 months | ▲ 2.5% | - | - |
| Healthy Older Adults (60-81 years)[9] | MK-677 (25 mg/day) | 12 months | ▼ Small but significant decrease (-0.005 g/cm²) | No significant difference | No significant difference |
Note: The initial decrease in BMD in some studies is consistent with the transient effect of increased bone remodeling, where resorption temporarily outpaces formation.[9]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research of MK-677's effects on bone.
Protocol 1: Assessment of Bone Turnover Markers in Obese Young Males
-
Study Design: Randomized, double-blind, parallel, placebo-controlled study.[7]
-
Participants: 24 healthy obese males, aged 19-49 years, with a Body Mass Index (BMI) > 30 kg/m ².[7]
-
Treatment:
-
Measurements:
-
Analysis: Statistical comparison of the change from baseline in bone turnover markers between the MK-677 and placebo groups.[7]
Protocol 2: Evaluation of BMD in Postmenopausal Osteoporotic Women
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled study.[5]
-
Participants: 292 women, aged 64-85 years, with low femoral neck BMD.[5]
-
Treatment Groups (12 months):
-
Follow-up (Months 12-18): Patients in the MK-677 alone or placebo groups were switched to the combination therapy. Other groups remained on their assigned therapy.[5]
-
Supplementation: All participants received 500 mg/day of calcium.[5]
-
Measurements:
-
Bone Mineral Density (BMD): Measured at the femoral neck, lumbar spine, and total hip at baseline and at intervals up to 18 months using dual-energy X-ray absorptiometry (DXA).[5]
-
Biochemical Markers: Serum IGF-I, serum osteocalcin, and urinary NTx were measured at baseline and at various time points throughout the study.[5]
-
-
Analysis: The primary endpoint for BMD was the percentage change from baseline at 18 months, compared between the combination therapy group and the alendronate-alone group.[5]
Considerations and Future Directions
-
Transient Effects: Studies have shown that MK-677 initially increases both bone formation and resorption markers.[4][7] Longer-term studies are necessary to definitively determine if this increased turnover translates into a sustained increase in bone mass and a reduction in fracture risk.[7][8]
-
Combination Therapy: The combination of MK-677 with an anti-resorptive agent like alendronate appears promising, as it may mitigate the initial increase in bone resorption while still promoting formation, leading to greater gains in BMD at specific sites like the femoral neck.[5][6]
-
Safety Profile: While generally well-tolerated in some studies, potential side effects such as increased appetite, mild transient edema, and alterations in glucose metabolism have been noted.[9][10] One trial in patients with hip fracture was terminated early due to a safety signal of congestive heart failure, highlighting the need for careful patient selection and monitoring.[10][11]
-
Regulatory Status: MK-677 is an investigational drug and is not approved for human consumption in many jurisdictions, including Australia.[12][13] Its use is primarily for research purposes.[1]
Conclusion
MK-677 demonstrates a clear biological effect on bone metabolism by stimulating the GH/IGF-1 axis and increasing bone turnover. The available data suggest its potential as an anabolic agent for bone, particularly when used in combination with anti-resorptive therapies. However, further long-term research is required to fully elucidate its efficacy in increasing bone mineral density across different skeletal sites and to establish a comprehensive safety profile for various patient populations. The protocols outlined above provide a framework for conducting such investigations.
References
- 1. affordablenutrition.co.uk [affordablenutrition.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of the growth hormone secretagogue MK-677 increases markers of bone turnover in healthy and functionally impaired elderly adults. The MK-677 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alendronate and MK-677 (a growth hormone secretagogue), individually and in combination, on markers of bone turnover and bone mineral density in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment with the oral growth hormone secretagogue MK-677 increases markers of bone formation and bone resorption in obese young males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.llu.edu [experts.llu.edu]
- 9. acpjournals.org [acpjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MK-677 (Ibutamoren) side effects | Healthy Male [healthymale.org.au]
- 13. examine.com [examine.com]
Application Notes and Protocols for Assessing Nitrogen Balance with Ibutamoren Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of Ibutamoren Mesylate (MK-677) on nitrogen balance. This compound is an orally active, non-peptide growth hormone secretagogue that mimics the action of ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2][3] This protocol is designed to provide a robust framework for preclinical and clinical research into the anabolic effects of this compound.
Introduction
Nitrogen balance is a critical measure of protein metabolism, representing the difference between nitrogen intake and nitrogen output.[4][5] A positive nitrogen balance indicates a state of anabolism, where protein synthesis exceeds protein breakdown, which is a desirable outcome in various clinical conditions associated with muscle wasting or catabolism.[4] this compound, through its mechanism of action, has been shown to promote a positive nitrogen balance, making it a compound of interest for conditions such as cachexia, sarcopenia, and recovery from surgery or burns.[2][6][7]
Mechanism of Action: this compound Signaling Pathway
This compound acts as a selective agonist of the ghrelin receptor (GHSR-1a).[2] Binding of Ibutamoren to this receptor in the pituitary gland and hypothalamus stimulates the release of Growth Hormone-Releasing Hormone (GHRH) and subsequently, Growth Hormone (GH).[8] The released GH then acts on the liver and other tissues to increase the production of Insulin-like Growth Factor 1 (IGF-1).[3] Both GH and IGF-1 have potent anabolic effects, including the stimulation of protein synthesis and inhibition of protein breakdown, which collectively contribute to a positive nitrogen balance.[6]
Figure 1: this compound Signaling Pathway.
Experimental Protocol: Assessing Nitrogen Balance with this compound
This protocol is adapted from established nitrogen balance study methodologies and clinical trials investigating this compound.[6][7][9]
Study Design and Participants
-
Design: A randomized, double-blind, placebo-controlled crossover study is recommended to minimize variability and bias.[6]
-
Participants: Healthy adult volunteers are suitable for initial proof-of-concept studies. Specific patient populations can be recruited based on the research question.
-
Acclimatization Period (7-14 days): Participants should consume a controlled diet to stabilize their metabolism before the study begins. The diet should provide adequate calories to maintain body weight and a fixed amount of protein.
This compound Administration
-
Dosage: 25 mg of this compound administered orally once daily.[6][7]
-
Administration Time: To be administered at the same time each day, typically in the morning.
-
Treatment Periods:
-
Period 1 (14 days): Participants receive either this compound (25 mg/day) or a matching placebo.
-
Washout Period (14-21 days): No treatment is administered.
-
Period 2 (14 days): Participants receive the alternate treatment to what they received in Period 1.
-
Dietary Control
-
Constant Diet: Throughout the study, participants must consume a precisely controlled diet. All meals and beverages should be provided to ensure accurate quantification of nitrogen intake.
-
Dietary Composition: The diet should be isocaloric to maintain body weight and contain a fixed amount of protein (e.g., 1.0-1.5 g/kg/day).
-
Dietary Records: Meticulous records of all food and fluid intake must be maintained. Any uneaten food should be weighed and recorded.
Sample Collection
-
24-Hour Urine Collection:
-
Begin collection in the morning after the first void, which is discarded.[10][11]
-
Collect all subsequent urine for the next 24 hours in a designated container.[12]
-
The collection container should be kept refrigerated or on ice throughout the collection period.[11][13]
-
At the 24-hour mark, the participant should void one last time and add this to the collection.[12]
-
The total volume of the 24-hour collection is measured and recorded, and an aliquot is taken for analysis.[14]
-
-
24-Hour Fecal Collection:
-
All feces produced during the 24-hour period should be collected in a pre-weighed, sealed container.
-
The container should be stored frozen until analysis.
-
The total weight of the fecal collection is recorded.
-
Sample Analysis: Total Nitrogen Determination
-
Urine and Feces Homogenization: Fecal samples need to be homogenized before analysis.
-
Analytical Methods:
-
Kjeldahl Method: A traditional and widely used method for determining total nitrogen in biological samples.[1][15][16]
-
Dumas Method (Combustion Method): An alternative automated method that is often faster than the Kjeldahl method.[1]
-
Automated Colorimetric Assays: Several commercial kits are available for the determination of total nitrogen, often based on the conversion of all nitrogen to nitrate followed by a colorimetric reaction.[17][]
-
Calculation of Nitrogen Balance
Nitrogen balance is calculated using the following formula:[9]
Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - Nitrogen Output ( g/day )
-
Nitrogen Intake ( g/day ) = Total Protein Intake ( g/day ) / 6.25[4][9]
-
Nitrogen Output ( g/day ) = Urinary Nitrogen ( g/day ) + Fecal Nitrogen ( g/day ) + Insensible Nitrogen Losses ( g/day )
-
Urinary Nitrogen ( g/day ) = Total urinary nitrogen concentration (g/L) x 24-hour urine volume (L)
-
Fecal Nitrogen ( g/day ) = Fecal nitrogen concentration (g/kg) x 24-hour fecal mass (kg)
-
Insensible Nitrogen Losses: An estimated value to account for nitrogen lost through sweat, skin, and respiration (typically estimated at 0.031 g/kg of body weight per day).
-
Experimental Workflow
Figure 2: Experimental Workflow for Nitrogen Balance Study.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment and placebo groups.
Table 1: Participant Characteristics
| Characteristic | Group A (Ibutamoren First) | Group B (Placebo First) |
| Number of Participants | ||
| Age (years) | ||
| Weight (kg) | ||
| Height (cm) | ||
| BMI ( kg/m ²) |
Table 2: Nitrogen Balance Data (Mean ± SE)
| Parameter | Placebo | This compound (25 mg/day) | p-value |
| Nitrogen Intake ( g/day ) | |||
| Urinary Nitrogen ( g/day ) | |||
| Fecal Nitrogen ( g/day ) | |||
| Total Nitrogen Output ( g/day ) | |||
| Nitrogen Balance ( g/day ) | -1.48 ± 0.21 [6][7] | 0.31 ± 0.21 [6][7] | < 0.01 [6][7] |
| Integrated Nitrogen Balance (g over 7 days) | -8.97 ± 5.26[6] | +2.69 ± 5.0[6] | < 0.001[6] |
Table 3: Hormonal and Metabolic Parameters (Mean ± SE)
| Parameter | Baseline | Placebo | This compound (25 mg/day) |
| Serum GH (µg/L) | ~7[6] | 22.6 ± 9.3[6] | |
| Serum IGF-1 (ng/mL) | 236 ± 19[6] | 188 ± 19[6] | 264 ± 31[6] |
| Serum IGFBP-3 (ng/mL) | 2604 ± 253[6] | 3273 ± 330[6] |
Note: The data in Tables 2 and 3 are derived from a study by Murphy et al. where Ibutamoren (MK-677) was administered to healthy volunteers under caloric restriction.[6][7]
Conclusion
This protocol provides a comprehensive framework for assessing the effects of this compound on nitrogen balance. Adherence to a controlled study design, meticulous sample collection, and accurate analytical methods are crucial for obtaining reliable and reproducible results. The findings from such studies will be valuable for understanding the anabolic potential of this compound and its therapeutic applications in various catabolic states.
References
- 1. cambridge.org [cambridge.org]
- 2. swolverine.com [swolverine.com]
- 3. Ibutamoren (MK-677): Comprehensive Guide to Growth Hormone Benefits [pharmaprodia.com]
- 4. Nitrogen Balance: Revisiting Clinical Applications in Contemporary Practice - Practical Gastro [practicalgastro.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of oral administration of this compound, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing Protein Intake and Nitrogen Balance (OPINiB) in Adult Critically Ill Patients: A Study Protocol for a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testmenu.com [testmenu.com]
- 11. hopkinsmedicine.org [hopkinsmedicine.org]
- 12. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. concordhospital.org [concordhospital.org]
- 14. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 15. [PDF] Total nitrogen determination | Semantic Scholar [semanticscholar.org]
- 16. epa.gov [epa.gov]
- 17. 全窒素測定ソリューション [sigmaaldrich.com]
Application Notes & Protocols for Studying Sleep Quality with Ibutamoren Mesylate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Ibutamoren Mesylate (MK-677)
This compound, also known as MK-677, is a potent, orally bioavailable, non-peptide agonist of the ghrelin receptor.[1] As a growth hormone secretagogue (GHS), it mimics the action of ghrelin, a neuropeptide primarily produced in the stomach that stimulates appetite and the release of growth hormone (GH).[1] By activating the ghrelin receptor (GHSR) in the brain, Ibutamoren stimulates the pituitary gland to increase the pulsatile secretion of GH, which in turn elevates serum levels of insulin-like growth factor-1 (IGF-1).[2] This mechanism makes it a subject of interest for various therapeutic applications, including conditions related to GH deficiency, muscle wasting, and age-related decline in physiological functions.
Recent clinical investigations have highlighted Ibutamoren's potential to modulate sleep architecture. Studies have demonstrated that prolonged oral treatment with MK-677 can significantly improve sleep quality, particularly by increasing the duration of deep, restorative sleep stages.[3] These properties make this compound a valuable tool for laboratory-based studies aimed at understanding the interplay between the ghrelin system, growth hormone secretion, and sleep regulation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR1a), a G-protein coupled receptor (GPCR).[1][4] The activation of GHSR1a by Ibutamoren primarily involves the Gαq/11 protein signaling cascade.[4][5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][6] This cascade ultimately results in the stimulation of GH release from the pituitary gland. The subsequent increase in circulating GH levels leads to the production of IGF-1 in the liver and other tissues, mediating many of the downstream physiological effects.
Anticipated Effects on Sleep Architecture
Based on clinical trial data, administration of this compound is expected to induce specific changes in sleep architecture as measured by polysomnography (PSG). The most consistently reported effects are an increase in the duration of both stage IV (slow-wave sleep) and REM (rapid eye movement) sleep.[3]
-
Slow-Wave Sleep (SWS) / Stage N3 (formerly Stages III & IV): This is the deepest stage of non-REM sleep, crucial for physical restoration and memory consolidation. Ibutamoren has been shown to significantly increase the duration of this stage.[3]
-
REM Sleep: This stage is associated with dreaming, memory consolidation, and emotional regulation. Ibutamoren has been observed to increase the total time spent in REM sleep and decrease REM latency (the time from sleep onset to the first REM period).[3]
These changes are thought to contribute to a subjective feeling of more restful and higher-quality sleep.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (MK-677) on sleep architecture from a key clinical study involving young and older adults.
Table 1: Effects of MK-677 on Sleep Stages in Young Adults (18-30 years)
| Sleep Parameter | Placebo (Mean ± SEM) | 25 mg MK-677 (Mean ± SEM) | % Change vs. Placebo |
| Stage IV Sleep (min) | 48.8 ± 6.9 | 73.0 ± 11.2 | ~ +50% |
| REM Sleep (min) | 98.8 ± 6.1 | 119.3 ± 8.1 | ~ +21% |
| Frequency of Deviations from Normal Sleep | 42% | 8% | -81% |
Data adapted from a double-blind, placebo-controlled, crossover study.[3]
Table 2: Effects of MK-677 on Sleep Stages in Older Adults (65-71 years)
| Sleep Parameter | Baseline (Mean ± SEM) | 25 mg MK-677 (Mean ± SEM) | % Change vs. Baseline |
| REM Sleep (min) | 40 ± 9 | 63 ± 7 | ~ +58% |
| REM Latency (min) | 75.5 ± 12.1 | 49.3 ± 7.9 | ~ -35% |
Data adapted from a study involving two 14-day treatment periods.[3]
Experimental Protocols
This section outlines a detailed protocol for a laboratory-based study to evaluate the effects of this compound on sleep quality using polysomnography.
Study Design
A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize variability and bias. Each participant will serve as their own control, undergoing treatment with both this compound and a matching placebo in a randomized order, separated by a washout period.
Participant Selection
Inclusion Criteria:
-
Healthy male and female volunteers, aged 20-40 years.
-
Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².
-
Regular sleep-wake schedule (e.g., bedtime between 10 PM and 12 AM, wake time between 6 AM and 8 AM).
-
Willingness to maintain their habitual diet and activity patterns throughout the study.
-
Provide written informed consent.
Exclusion Criteria:
-
History of any diagnosed sleep disorder (e.g., sleep apnea, insomnia, restless legs syndrome).[7]
-
Current or history of significant medical conditions, including but not limited to cardiovascular disease, diabetes, or cancer.[1]
-
Use of any medications or supplements known to affect sleep, hormonal function, or metabolism within 4 weeks of the study.[7]
-
Current smokers or users of nicotine products.
-
Excessive caffeine (>300 mg/day) or alcohol consumption.
-
Shift workers or individuals with irregular sleep schedules.
-
Pregnancy or lactation.
Materials and Reagents
-
This compound (MK-677) powder, USP grade
-
Matching placebo capsules (e.g., microcrystalline cellulose)
-
Polysomnography (PSG) system with calibrated recording and analysis software
-
EEG electrodes (e.g., gold-plated cup electrodes)
-
EOG electrodes
-
EMG electrodes
-
ECG electrodes
-
Respiratory effort bands (thoracic and abdominal)
-
Nasal/oral thermistor and nasal pressure transducer
-
Pulse oximeter
-
Conductive paste and adhesive for electrode application
-
Skin preparation materials (e.g., alcohol swabs, abrasive gel)
Detailed Experimental Workflow
Phase 1: Screening (1-2 weeks prior to study)
-
Recruit potential participants based on initial eligibility criteria.
-
Conduct a comprehensive screening visit including:
-
Informed consent process.
-
Medical history review and physical examination.
-
Questionnaires to assess sleep quality (e.g., Pittsburgh Sleep Quality Index - PSQI) and daytime sleepiness (e.g., Epworth Sleepiness Scale - ESS).
-
Baseline blood tests to check for fasting glucose, HbA1c, and liver function to ensure participant safety.
-
Phase 2: Acclimatization and Baseline (2 nights)
-
Night 1 (Acclimatization): Participants spend one night in the sleep laboratory to adapt to the environment and the PSG equipment. No data from this night is used for baseline analysis.
-
Night 2 (Baseline): A full PSG recording is conducted to establish baseline sleep architecture for each participant.
Phase 3: Treatment Period 1 (7 days)
-
Participants are randomized to receive either this compound (e.g., 25 mg) or a matching placebo.
-
The study drug is administered orally each night, approximately 30-60 minutes before bedtime.
-
On the 7th night of the treatment period, participants return to the sleep laboratory for a full PSG recording.
Phase 4: Washout Period (14 days)
-
Participants cease all study medication to allow for the complete elimination of the drug and its effects.
Phase 5: Treatment Period 2 (7 days)
-
Participants "cross over" to the other treatment arm (i.e., those who received placebo now receive Ibutamoren, and vice versa).
-
The study drug is administered for 7 consecutive nights.
-
On the 7th night, a final PSG recording is conducted in the sleep laboratory.
Polysomnography (PSG) Protocol
-
Participant Preparation:
-
Instruct participants to avoid alcohol and caffeine on the day of the sleep study.
-
Upon arrival at the sleep lab in the evening, have the participant change into comfortable sleepwear.
-
Prepare the skin at electrode sites by cleaning with an alcohol swab and lightly abrading to ensure low impedance.
-
-
Sensor Application:
-
EEG: Apply electrodes to the scalp according to the international 10-20 system (minimum C3, C4, O1, O2, referenced to contralateral mastoids A1, A2).
-
EOG: Place electrodes near the outer canthus of each eye to detect eye movements.
-
EMG: Apply electrodes to the chin (submental) and legs (anterior tibialis) to monitor muscle tone and movements.
-
ECG: Place electrodes on the chest to monitor heart rate and rhythm.
-
Respiration: Fit respiratory effort bands around the chest and abdomen. Place the thermistor and nasal pressure cannula to measure airflow.
-
Oximetry: Attach the pulse oximeter probe to a finger to measure blood oxygen saturation (SpO2).
-
-
Biocalibrations: Before "lights out," perform a series of biocalibrations to ensure all sensors are functioning correctly (e.g., ask the participant to blink, look left and right, clench their jaw, and hold their breath).
-
Recording:
-
Begin recording at the participant's scheduled bedtime.
-
Monitor the data in real-time from a separate control room to ensure signal quality and respond to any technical issues.
-
The recording period should be a standardized 8 hours.
-
Data Analysis
-
Sleep Scoring:
-
The recorded PSG data will be scored in 30-second epochs by a trained technician blinded to the treatment condition.
-
Sleep will be staged into Wake, N1, N2, N3 (SWS), and REM according to the American Academy of Sleep Medicine (AASM) scoring manual.
-
-
Primary Sleep Architecture Parameters:
-
Total Sleep Time (TST): Total duration of N1, N2, N3, and REM sleep.
-
Sleep Efficiency (SE): (TST / Time in Bed) x 100%.
-
Sleep Latency (SL): Time from "lights out" to the first epoch of any sleep stage.
-
REM Latency: Time from sleep onset to the first epoch of REM sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
-
Duration and Percentage of Each Sleep Stage: Calculate the total minutes and the percentage of TST spent in N1, N2, N3, and REM.
-
-
Arousal and Respiratory Analysis:
-
Arousal Index (AI): Number of arousals per hour of sleep.[8]
-
Apnea-Hypopnea Index (AHI): Number of apneas and hypopneas per hour of sleep.
-
-
Statistical Analysis:
-
Use paired t-tests or repeated measures ANOVA to compare sleep parameters between the placebo and Ibutamoren conditions.
-
A p-value of <0.05 will be considered statistically significant.
-
Safety Monitoring and Ethical Considerations
-
Adverse Event Monitoring: Throughout the study, monitor and document all adverse events. Pay close attention to known side effects of Ibutamoren, such as increased appetite, fluid retention, and changes in blood glucose levels.[4][9]
-
Ethical Approval: The study protocol must be reviewed and approved by an Institutional Review Board (IRB) or independent ethics committee before initiation.[10]
-
Informed Consent: All participants must provide voluntary, written informed consent after being fully informed of the study's purpose, procedures, potential risks, and benefits.[11]
-
Confidentiality: All participant data must be kept confidential and anonymized for analysis and publication.[11]
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the GHSR1a receptor, initiating a Gq-protein cascade.
Experimental Workflow for Sleep Study
Caption: Workflow for a randomized, placebo-controlled, crossover sleep study.
Logical Relationship: Ibutamoren to Sleep Quality
Caption: Logical flow from Ibutamoren administration to improved sleep quality outcomes.
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a 7-day treatment with a novel, orally active, growth hormone (GH) secretagogue, MK-677, on 24-hour GH profiles, insulin-like growth factor I, and adrenocortical function in normal young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mysleep.com.au [mysleep.com.au]
- 9. researchgate.net [researchgate.net]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Inclusion and Exclusion Criteria of Clinical Trials for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ibutamoren Mesylate solubility issues in aqueous solutions
For researchers, scientists, and drug development professionals, this technical support center provides essential information regarding the solubility challenges of Ibutamoren Mesylate (also known as MK-677) in aqueous solutions. Find troubleshooting guidance and frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, non-peptide agonist of the growth hormone secretagogue receptor (GHSR). It mimics the action of ghrelin, an endogenous hormone, to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Its primary mechanism involves binding to and activating the GHSR, which is a G protein-coupled receptor.[1][2][3][4] This activation triggers downstream signaling pathways that result in the pulsatile release of GH from the pituitary gland.[2][5]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a crystalline solid that is soluble in organic solvents such as dimethylformamide (DMF), ethanol, and dimethyl sulfoxide (DMSO).[6][7] While it is also soluble in aqueous solutions like water and Phosphate-Buffered Saline (PBS), its stability in these solutions is limited.[6][8] It is also important to note that this compound is hygroscopic, meaning it can absorb moisture from the air, which may impact its stability and handling.[1]
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare these solutions fresh and use them on the same day.[6] One source suggests not storing aqueous solutions for more than one day.[6] For longer-term storage, it is best to prepare stock solutions in anhydrous DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Solubility Data
The solubility of this compound can vary depending on the solvent and the source of the information. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| Water | ≥ 50 | ≥ 80.03 | Saturation unknown. Freshly prepared solutions are recommended. | [1][3][4] |
| DMSO | 25 - 55 | 40.01 - 88.03 | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1][6][7][9] |
| Ethanol | 10 | 16.01 | [6][7] | |
| DMF | 25 | 40.01 | [6][7] | |
| PBS (pH 7.2) | 10 - 120 | 16.01 - 192.07 | May require ultrasonication. | [2][3][6][7] |
Note: There can be variations in solubility for the same chemical from different vendors or different batches from the same vendor.[7]
Experimental Protocols & Methodologies
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortexer or sonicator
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula (Molecular Weight of this compound = 624.77 g/mol ): Mass (mg) = 10 mmol/L * Volume (L) * 624.77 g/mol For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.25 mg of this compound.
-
Weigh the compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial securely and vortex thoroughly. If dissolution is slow, gentle warming to 37°C or brief sonication can be used to aid dissolution.[1]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1][2] Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1][3][4]
Preparation of In Vivo Formulations
For animal experiments, it is often necessary to use co-solvents to achieve the desired concentration and maintain solubility in an aqueous vehicle.
Protocol 1: Formulation with PEG300 and Tween-80 [1][2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation can achieve a solubility of at least 2.5 mg/mL.
Protocol 2: Formulation with SBE-β-CD [2]
-
Start with a concentrated stock solution of this compound in DMSO.
-
Add 10% DMSO (from your stock solution) to 90% of a 20% SBE-β-CD in saline solution.
-
This formulation can also achieve a solubility of at least 2.5 mg/mL.
Troubleshooting Guide
Issue 1: Precipitation occurs when diluting a DMSO stock solution into aqueous buffer or cell culture media.
-
Cause: This is a common issue for hydrophobic compounds. The rapid change in solvent polarity from DMSO to an aqueous environment can cause the compound to precipitate out of solution.
-
Solutions:
-
Step-wise Dilution: Avoid adding a highly concentrated stock solution directly to a large volume of aqueous media. Perform serial dilutions to gradually decrease the solvent concentration.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Vortexing During Dilution: Add the this compound stock solution drop-wise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Lower Final Concentration: Ensure the final concentration of this compound in the media does not exceed its solubility limit in that specific aqueous environment.
-
Limit DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid cytotoxicity.
-
Issue 2: The this compound powder appears clumpy or has changed color.
-
Cause: this compound is hygroscopic and can absorb moisture from the air, leading to clumping and potential degradation.
-
Solutions:
-
Proper Storage: Store the powder in a tightly sealed container in a desiccator at the recommended temperature (typically -20°C for long-term storage).[6]
-
Handling: When weighing the powder, do so in a low-humidity environment if possible and minimize the time the container is open.
-
Issue 3: Inconsistent experimental results using aqueous solutions.
-
Cause: The limited stability of this compound in aqueous solutions can lead to degradation of the compound over time, resulting in a lower effective concentration.
-
Solution: Always prepare aqueous solutions of this compound fresh for each experiment and use them promptly. Avoid storing aqueous solutions, even for short periods.[6]
Signaling Pathways and Experimental Workflows
GHSR Signaling Pathway
This compound, as a GHSR agonist, activates a complex network of intracellular signaling pathways. The diagram below illustrates the key downstream signaling cascades initiated upon receptor activation.
Experimental Workflow for Preparing a Working Solution
The following diagram outlines a logical workflow for preparing a working solution of this compound for in vitro experiments, such as cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibutamoren HCl (this compound; MK-677; MK-0677) | GHSR | 159752-10-0 | Invivochem [invivochem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. peptidessupply.com [peptidessupply.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. MK677(this compound) [chembk.com]
- 9. apexbt.com [apexbt.com]
Technical Support Center: MK-677 Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice to prevent the degradation of MK-677 (Ibutamoren) in common experimental buffers. Below you will find frequently asked questions, detailed experimental protocols, and data-driven recommendations to ensure the stability and integrity of your MK-677 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause MK-677 degradation in aqueous solutions?
A1: The stability of MK-677 in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As a non-peptide molecule, MK-677 is generally more stable than peptide-based growth hormone secretagogues.[1] However, hydrolysis of its amide and ether linkages can occur under certain conditions. Oxidative degradation is also a potential concern.
Q2: What is the recommended solvent for preparing a concentrated stock solution of MK-677?
A2: For long-term storage, it is recommended to prepare a concentrated stock solution of MK-677 in anhydrous dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for MK-677 and helps to minimize hydrolytic degradation.
Q3: How should I store my MK-677 stock solution and for how long?
A3: MK-677 stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the solution can be expected to be stable for up to 6 months. For shorter-term storage (up to one month), -20°C is acceptable. Always protect solutions from light.
Q4: I've observed precipitation in my MK-677 stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the concentration of MK-677 in the solvent is close to its saturation point at lower temperatures. To redissolve the compound, gently warm the vial to room temperature and vortex or sonicate the solution until it becomes clear. To prevent this, consider preparing a slightly less concentrated stock solution.
Q5: How long is MK-677 stable in my aqueous experimental buffer (e.g., PBS, cell culture media) at 37°C?
A5: The stability of MK-677 in aqueous buffers at 37°C is limited. While specific quantitative data is not extensively available in the public domain, it is best practice to prepare fresh dilutions of MK-677 in your aqueous experimental buffer immediately before each experiment. Avoid storing MK-677 in aqueous buffers for extended periods, especially at physiological temperatures.
Q6: Can I prepare a large batch of MK-677-containing cell culture medium and store it?
A6: It is not recommended to store MK-677 in cell culture media for long periods. Components in the media can interact with the compound, and the aqueous environment at refrigerated or incubator temperatures will promote gradual degradation. Prepare fresh media with MK-677 for each experiment to ensure consistent and accurate results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | MK-677 degradation in stock or working solution. | Prepare fresh stock solutions in anhydrous DMSO and store them in aliquots at -80°C. Prepare working solutions in aqueous buffers immediately before use. Perform a stability check of your stock solution using HPLC. |
| Precipitate formation in the stock solution upon thawing | The concentration is too high for the storage temperature. | Gently warm the solution to room temperature and vortex or sonicate to redissolve. Consider preparing a slightly more dilute stock solution for future use. |
| Cloudiness or precipitate in the final experimental buffer | Poor solubility of MK-677 at the final concentration or interaction with buffer components. | Ensure the final concentration of DMSO from the stock solution is low (typically <0.5%) to avoid solubility issues. If using a different solvent, verify the solubility of MK-677 in the final buffer system. |
| Discoloration of the MK-677 solution | Potential oxidative degradation or light-induced degradation. | Store all MK-677 solutions protected from light. Use amber vials or wrap vials in aluminum foil. Prepare solutions with deoxygenated solvents where possible. |
Data Summary: Factors Affecting MK-677 Stability
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| pH | Acidic (pH < 5) | Potential for hydrolysis of the amide bond. | Use buffers in the neutral pH range (6.5-7.5) for experiments where possible. If acidic conditions are required, minimize exposure time. |
| Neutral (pH 6.5-7.5) | Generally more stable. | Optimal pH range for most in vitro experiments. | |
| Basic (pH > 8) | Increased risk of hydrolysis of the amide and potential degradation of the sulfonamide group. | Avoid highly basic buffers or prolonged exposure to basic conditions. | |
| Temperature | -80°C (in DMSO) | High stability. | Recommended for long-term storage of stock solutions (up to 6 months). |
| -20°C (in DMSO) | Good stability. | Suitable for short-term storage of stock solutions (up to 1 month). | |
| 4°C (Aqueous) | Limited stability. | Not recommended for storage beyond 24 hours. | |
| 37°C (Aqueous) | Low stability. | Prepare fresh solutions for each experiment. | |
| Light | UV or ambient light | Potential for photodegradation. | Protect all solutions from light by using amber vials or wrapping them in foil. |
| Oxygen | Atmospheric oxygen | Potential for oxidative degradation. | For sensitive, long-term experiments, consider using deoxygenated buffers. |
Experimental Protocols
Protocol 1: Preparation of a Stable MK-677 Stock Solution
Objective: To prepare a concentrated stock solution of MK-677 with optimal long-term stability.
Materials:
-
MK-677 (Ibutamoren mesylate) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, screw-cap microcentrifuge tubes or cryovials
Procedure:
-
Allow the MK-677 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of MK-677 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 25 mM).
-
Vortex the solution until the MK-677 is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Workflow for Assessing MK-677 Stability in an Experimental Buffer
Objective: To determine the stability of MK-677 in a specific aqueous buffer under experimental conditions.
Materials:
-
MK-677 stock solution (prepared as in Protocol 1)
-
Experimental buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a working solution of MK-677 in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, dilute it with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial peak area of MK-677.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Dilute the aliquots with the mobile phase as done in step 2 and analyze by HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent MK-677 peak and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of MK-677 remaining at each time point relative to the initial (t=0) peak area.
Workflow Diagram for Stability Assessment
Signaling Pathways
MK-677 acts as a potent agonist of the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). Activation of GHSR-1a initiates a cascade of intracellular signaling events, primarily through the Gαq protein subunit.
MK-677/Ghrelin Receptor Signaling Pathway
Logical Relationship of Factors Affecting Stability
References
Troubleshooting unexpected results in Ibutamoren Mesylate assays
Welcome to the technical support center for Ibutamoren Mesylate assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1][2][3] It mimics the action of ghrelin, a native peptide hormone, to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) from the pituitary gland.[1][4][5] This mechanism makes it a subject of interest for conditions related to growth hormone deficiency, muscle wasting, and osteoporosis.[1][2]
Q2: What are the common analytical methods for quantifying this compound?
The most common analytical methods for the quantification of this compound in various biological matrices include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the downstream effects on hormones like GH and IGF-1.[6][7]
Q3: What are the expected challenges when assaying growth hormone secretagogues like this compound?
Assays for growth hormone and its secretagogues can be prone to high variability.[8][9][10] This can be due to the heterogeneity of the analyte, the presence of interfering substances in the biological matrix, and differences in assay protocols and calibration standards between laboratories.[8][9][11]
Troubleshooting Guides
Issue 1: Lower-Than-Expected Potency or Concentration in HPLC/LC-MS Assays
You are observing lower than expected concentrations of this compound in your samples.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - pH Sensitivity: this compound's stability can be pH-dependent. Ensure the pH of your sample and mobile phase are optimized to prevent degradation.[12] Forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradation products.[13] - Improper Storage: Ensure the compound and its solutions are stored at the recommended temperatures (typically -20°C or -80°C for long-term storage) and protected from light to prevent degradation.[3][14] |
| Inefficient Sample Extraction | - Low Recovery: The extraction method may not be efficiently recovering this compound from the sample matrix. Optimize your extraction protocol by testing different solvents, pH adjustments, and extraction techniques (e.g., liquid-liquid extraction vs. solid-phase extraction).[15][16] - Protein Binding: Ibutamoren may bind to plasma proteins. Consider a protein precipitation step in your sample preparation protocol.[17] |
| Instrumental Issues | - Suboptimal MS/MS Parameters: For LC-MS/MS, ensure that the parent and product ion transitions are correctly selected and optimized for maximum sensitivity. - Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to lower signal intensity.[11][18][19] To mitigate this, improve chromatographic separation, dilute the sample, or use a stable isotope-labeled internal standard. |
Issue 2: High Variability in Results Between Replicates or Assays
You are observing significant and inconsistent variations in your measurements.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Pipetting Errors: Ensure accurate and consistent pipetting of all samples, standards, and reagents. Calibrate pipettes regularly. - Incomplete Mixing: Thoroughly mix all solutions before use and after each addition step. |
| Assay Drift (ELISA) | - Temperature Gradients: Allow all reagents and plates to equilibrate to room temperature before starting the assay to avoid temperature variations across the plate.[20] - Timing Inconsistencies: Perform all incubation and washing steps for a consistent duration for all wells. |
| Washing Issues (ELISA) | - Insufficient Washing: Inadequate washing can lead to high background and variability. Ensure all wells are completely filled and emptied during each wash step.[12][21] - Well Drying: Do not allow the wells to dry out between steps, as this can denature the coated antibodies or antigens.[13] |
Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Chromatograms
Your chromatogram shows extra, unidentified peaks.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Contamination | - Solvent/Reagent Contamination: Run a blank gradient (without injecting a sample) to check for contaminants in your mobile phase or system.[22] - Carryover from Previous Injection: Implement a robust needle wash protocol between injections, using a strong solvent to clean the injection port and needle.[22] |
| Degradation Products or Metabolites | - Forced Degradation Analysis: As mentioned in Issue 1, performing forced degradation studies can help identify the retention times of potential degradation products.[13][20] - Metabolite Identification: If analyzing in vivo samples, the extra peaks could be metabolites of this compound. Literature on Ibutamoren metabolism can provide information on expected metabolites.[23] |
| Impurity in the Standard | - Purity of Reference Standard: Ensure the purity of your this compound reference standard. Use a well-characterized standard from a reputable supplier.[9][24] |
Experimental Protocols
Detailed Methodology: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add an internal standard (e.g., Ibutamoren-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Ibutamoren: Q1 m/z 529.2 -> Q3 m/z 441.2
-
Ibutamoren-d4 (IS): Q1 m/z 533.2 -> Q3 m/z 445.2
-
3. Data Analysis
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. researchgate.net [researchgate.net]
- 7. gtfch.org [gtfch.org]
- 8. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of purity of mk-677 (this compound) - analysis - Analytice [analytice.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. organomation.com [organomation.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmaffiliates.com [pharmaffiliates.com]
Optimizing Ibutamoren Mesylate dosage to minimize side effects
Technical Support Center: Ibutamoren Mesylate (MK-677)
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound dosage in experimental settings, with a primary focus on minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
This compound (MK-677) is an orally active, non-peptide growth hormone (GH) secretagogue and a selective agonist of the ghrelin receptor (GHSR).[1][2] Its primary mechanism involves mimicking the action of ghrelin, a hormone that regulates appetite and energy.[3][4] By binding to GHSR in the brain, it stimulates the pituitary gland to release GH, which in turn increases levels of Insulin-like Growth Factor 1 (IGF-1).[2][5][6] A key advantage is its ability to stimulate this pathway with little to no increase in cortisol levels.[4][6][7][8]
Q2: What are the most frequently encountered side effects in clinical and preclinical research?
The most common side effects are direct consequences of elevated GH and IGF-1 levels and ghrelin receptor activation. These include:
-
Increased Appetite: Due to its action as a ghrelin mimetic.[1][9] This effect is often most pronounced in the initial weeks of administration.[9]
-
Water Retention (Edema): Elevated GH can lead to sodium retention, causing mild bloating or swelling, particularly in the extremities.[10][11][12][13] This is often temporary and may subside as the subject's body adapts.[11]
-
Lethargy and Fatigue: Some subjects may experience drowsiness or fatigue, which can be influenced by dosage and timing.[1][11]
-
Mild Muscle and Joint Pain: This is believed to be related to fluid retention in connective tissues and is typically transient.[1][13][14]
-
Numbness and Tingling: A less common side effect, often described as "pins and needles," which may be due to fluid retention causing temporary nerve compression.[9][15]
Q3: How does this compound impact insulin sensitivity and glucose metabolism?
Prolonged administration of Ibutamoren can lead to decreased insulin sensitivity and an increase in fasting blood glucose levels.[1][10][16] The chronically elevated GH levels can promote the release of free fatty acids, which may inhibit insulin receptor substrates.[17][18] This is a critical parameter to monitor in long-term studies, especially in subjects with pre-existing metabolic conditions.[10][11]
Q4: How can dosage and administration timing be adjusted to mitigate side effects?
Dosage timing can significantly influence the side effect profile:
-
Evening/Pre-Bed Administration: This is the most common recommendation to mitigate daytime side effects. It may reduce the impact of increased appetite during waking hours and can align with the body's natural nocturnal GH release, potentially improving sleep quality.[10][11][14][19]
-
Morning Administration: This timing may be preferable in protocols where an increase in appetite is a desired outcome (e.g., studies on muscle wasting).[11] However, it may also lead to daytime lethargy in some subjects.[11]
A common strategy is to begin experiments with a lower dose (e.g., 10-15 mg/day) to assess individual tolerance before titrating up to a target dose, which is often in the 15-25 mg/day range for most research applications.[14][15]
Q5: Is a cycling protocol recommended for long-term experiments?
While Ibutamoren does not suppress the body's natural testosterone production, cycling its administration is a prudent strategy to maintain long-term efficacy and mitigate chronic side effects.[10][11] A typical cycle might involve 8-12 weeks of administration followed by a 4-6 week washout period.[10] This approach helps prevent desensitization of the ghrelin receptor and reduces the risk of developing insulin resistance.[10][14]
Troubleshooting Guide
| Issue Reported by Subject | Potential Cause(s) | Recommended Action(s) |
| Significant Lethargy/Fatigue | High dosage; Morning administration; Individual sensitivity. | 1. Shift administration time to the evening, approximately 30-60 minutes before sleep.[11][14]2. If lethargy persists, consider a dosage reduction. |
| Excessive Water Retention/Edema | High dosage; High sodium diet; Dehydration. | 1. Advise reduction of dietary sodium intake.[10][12]2. Ensure adequate hydration (e.g., >2.5 liters of water per day), as dehydration can paradoxically increase water retention.[20]3. In some protocols, natural diuretics like dandelion root have been used.[12]4. If severe, a temporary dosage reduction may be necessary. |
| Increased Fasting Blood Glucose | GH-induced reduction in insulin sensitivity. | 1. Implement continuous glucose monitoring or regular fasting glucose checks.[11]2. Review and control the carbohydrate content of the subject's diet.[1]3. For long-term studies, consider implementing a cycling protocol to restore insulin sensitivity during off-periods.[14] |
| Numbness or Tingling in Hands/Feet | Fluid retention causing mild nerve compression (similar to carpal tunnel syndrome).[15] | 1. This side effect is often transient and resolves as the body adapts.[14]2. Implement measures to reduce water retention (see above).3. If symptoms are severe or persistent, a dosage reduction is warranted. |
Data Presentation: Dosage and Side Effect Profile
| Side Effect | Typical Onset | Common Associated Dosage | Mitigation Strategies & Monitoring |
| Increased Appetite | First 1-2 weeks[9] | 10-25 mg/day+ | Administer dose before bed to reduce daytime hunger.[10][11] |
| Water Retention | First 2-4 weeks[10] | >15 mg/day | Reduce dietary sodium, ensure adequate hydration.[10][12] Monitor body weight and for signs of edema. |
| Lethargy | Initial phase of administration | >15-20 mg/day | Administer dose before bed.[11][14] |
| Insulin Resistance | Long-term (months)[10] | 20-25 mg/day+ | Cycle the compound (e.g., 8-12 weeks on, 4-6 weeks off).[10][11] Monitor fasting glucose and HbA1c.[10][11] |
| Joint/Muscle Aches | First few weeks | 15-25 mg/day | Often resolves as the body adapts to fluid changes.[14] Ensure proper hydration. |
| Numbness/Tingling | First few weeks | >20 mg/day | Often transient.[14] Reduce water retention. If persistent, lower the dose. |
Visualizations
Caption: Signaling pathway of this compound (MK-677).
Caption: Experimental workflow for dosage optimization and monitoring.
Experimental Protocols
Protocol: Monitoring of Glycemic Control During this compound Administration
1. Objective: To monitor and manage potential changes in insulin sensitivity and fasting glucose in subjects undergoing an experimental protocol with this compound.
2. Materials:
-
Calibrated glucometer and test strips.
-
Lancets and alcohol swabs.
-
Laboratory access for HbA1c testing.
-
Standardized diet plan (if required by study design).
-
Data logging sheets or electronic database.
3. Methodology:
-
Baseline Measurement: Prior to the first administration of Ibutamoren, collect baseline data.
-
Measure and record fasting blood glucose after an 8-12 hour fast.
-
Collect a blood sample for baseline HbA1c analysis.
-
Record baseline body weight.
-
-
Routine Monitoring (During Administration):
-
Fasting Glucose: Measure fasting blood glucose at a consistent time (e.g., upon waking, before the first meal) at a minimum frequency of once every two weeks. For protocols involving subjects with pre-existing metabolic risk factors, increase frequency to weekly.
-
HbA1c: For long-duration studies (>8 weeks), repeat HbA1c analysis at the end of the administration cycle to assess the average glycemic control over the period.
-
-
Data Analysis and Action Thresholds:
-
Establish clear action thresholds. For example, a consistent fasting glucose reading above a pre-determined level (e.g., >100 mg/dL or a 15% increase from baseline) should trigger a protocol review.
-
A significant increase in HbA1c should also prompt a review of the dosage and protocol continuation.
-
-
Intervention Protocol:
-
If an action threshold is crossed, the first step is to review and reinforce dietary guidelines, particularly carbohydrate intake.
-
If elevated levels persist, a dosage reduction of Ibutamoren should be considered.
-
In cases of significant or rapid changes, pausing administration may be necessary to allow for metabolic recovery.
-
References
- 1. vitalityhrt.com [vitalityhrt.com]
- 2. What is Ibutamoren MK 677? Use, Benefits, and Risks [aaiclinics.com]
- 3. MK 677: Your Ultimate Ibutamoren Resource [rupahealth.com]
- 4. vitalityhrt.com [vitalityhrt.com]
- 5. Side Effects and Risks of MK-677 - TeleTest.ca [teletest.ca]
- 6. transformyou.com [transformyou.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. predatornutrition.com [predatornutrition.com]
- 9. Understanding the Side Effects and Dosage of MK 677_Chemicalbook [chemicalbook.com]
- 10. swolverine.com [swolverine.com]
- 11. swolverine.com [swolverine.com]
- 12. muscleandbrawn.com [muscleandbrawn.com]
- 13. moreplatesmoredates.com [moreplatesmoredates.com]
- 14. ninjathlete.com [ninjathlete.com]
- 15. swolverine.com [swolverine.com]
- 16. Effects of an oral ghrelin mimetic on body composition and clinical outcomes in healthy older adults: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. medisearch.io [medisearch.io]
- 19. Prolonged oral treatment with MK-677, a novel growth hormone secretagogue, improves sleep quality in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MK 677 Water Retention | Does Ibutamoren Cause Water Retention - sarmguide [sarmguide.com]
Addressing assay interference in MK-677 quantification
Welcome to the technical support center for the quantification of MK-677 (Ibutamoren). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the bioanalysis of MK-677.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying MK-677 in biological matrices?
A1: The most common and robust method for the quantification of MK-677 in biological matrices such as plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typical in pharmacokinetic studies.[1][2]
Q2: What are the primary sources of interference in MK-677 assays?
A2: Interference in MK-677 quantification can arise from several sources:
-
Matrix Effects: Endogenous components of the biological matrix, such as phospholipids, can co-elute with MK-677 and suppress or enhance its ionization, leading to inaccurate results.
-
Metabolites: MK-677 is metabolized in the body. While not strictly isobaric, these metabolites could potentially interfere with the assay if they are not chromatographically separated from the parent compound.
-
Sample Collection and Handling: The choice of anticoagulant, presence of hemolysis (ruptured red blood cells), or lipemia (high lipid content) in the sample can significantly impact the accuracy and precision of the assay.
-
Analyte Stability: MK-677 may degrade under certain storage conditions or during sample processing (e.g., multiple freeze-thaw cycles).
Q3: Which internal standard (IS) is recommended for MK-677 quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of MK-677 (e.g., MK-677-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction and ionization, thus effectively compensating for matrix effects and variability. If a SIL-IS is unavailable, a structural analog with similar properties can be used, but it requires more rigorous validation to ensure it adequately mimics the behavior of MK-677.
Q4: How can I minimize matrix effects in my MK-677 assay?
A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components (like phospholipids) than Protein Precipitation (PPT).
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to ensure MK-677 is chromatographically resolved from co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for unavoidable matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination/Degradation | 1. Implement a column wash step between runs. 2. Use a guard column to protect the analytical column. 3. If the problem persists, replace the analytical column. |
| Inappropriate Injection Solvent | Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. |
| Secondary Interactions with Column | For basic compounds like MK-677, tailing can occur due to interactions with residual silanols on the column. Ensure the mobile phase pH is appropriate and consider using a column with advanced end-capping. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol (e.g., pipetting volumes, vortexing times, evaporation steps). Automation can improve reproducibility. |
| Matrix Effects | The matrix effect may vary between different samples. Improve the sample cleanup method (e.g., switch from PPT to LLE or SPE). Use a stable isotope-labeled internal standard to compensate for variability. |
| Analyte Instability | Investigate the stability of MK-677 under your specific sample handling and storage conditions (e.g., freeze-thaw stability, bench-top stability). Minimize the time samples are at room temperature. |
| LC-MS System Issues | Check for leaks, ensure consistent mobile phase composition, and verify autosampler performance. Run system suitability tests to confirm instrument performance. |
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ
| Potential Cause | Recommended Solution |
| Ion Suppression | This is a common matrix effect. Infuse a standard solution of MK-677 post-column while injecting a blank matrix extract to identify regions of ion suppression. Adjust chromatography to move the MK-677 peak away from these regions. Improve sample cleanup to remove interfering components. |
| Suboptimal MS/MS Parameters | Optimize MS/MS parameters, particularly the collision energy (CE), for the m/z 529 -> 267 transition. While instrument-specific, a starting range of 25-45 eV is typical for small molecules of this size.[3] |
| Poor Extraction Recovery | Evaluate the recovery of your sample preparation method. Optimize the extraction solvent and pH for LLE or the sorbent and wash/elution solvents for SPE. |
| Analyte Degradation | Ensure proper sample storage (-20°C or -80°C) and minimize processing time. Check for degradation in the autosampler by reinjecting a sample after it has been sitting for several hours. |
Data Presentation: Sample Preparation Method Comparison
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| General Principle | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. | The analyte is retained on a solid sorbent while interferences are washed away. |
| Speed & Simplicity | Fast and simple. | Moderately complex, can be labor-intensive. | Can be complex to develop but is easily automated. |
| Selectivity/Cleanliness | Low selectivity, often results in "dirtier" extracts with significant matrix effects. | Good selectivity, provides cleaner extracts than PPT. | High selectivity, provides the cleanest extracts. |
| Typical Recovery | Generally high, but can be variable. | Dependent on solvent choice and pH, can be high and consistent. | Generally high and reproducible with method optimization. |
| Automation Potential | High. | Moderate. | High. |
| Cost per Sample | Low. | Low to moderate. | High. |
Experimental Protocols
Validated LC-MS/MS Method for MK-677 in Human Plasma
This protocol is based on a validated method published for the determination of MK-677 in human plasma.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of human plasma in a polypropylene tube, add the internal standard solution.
-
Basify the plasma sample (e.g., with a small volume of dilute ammonium hydroxide).
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 10-15 minutes.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Optimized to provide good retention and peak shape for MK-677 (e.g., start at 5-10% B, ramp to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (MK-677) | Q1: 529.2 m/z -> Q3: 267.2 m/z [1] |
| MRM Transition (IS) | Dependent on the chosen internal standard (e.g., 533.2 -> 271.2 for a d4-labeled IS) |
| Collision Energy (CE) | Instrument-dependent; requires optimization. A typical starting point for a molecule of this size could be in the range of 25-45 eV.[3] |
3. Method Validation Parameters
The following table presents typical validation results for an MK-677 assay in human plasma.[1]
| Parameter | Result |
| Linear Range | 0.1 to 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%CV) | < 7% |
| Accuracy (%Bias) | Within ±15% |
Visualizations
MK-677 Signaling Pathway
MK-677 acts as a ghrelin mimetic, binding to the Growth Hormone Secretagogue Receptor (GHSR). This initiates a signaling cascade that results in the release of Growth Hormone (GH).
Caption: MK-677 activates the GHSR, leading to GH release via the PLC/IP3 pathway.
Troubleshooting Workflow for Low Signal Intensity
This workflow provides a logical sequence of steps to diagnose and resolve issues of low analyte signal.
Caption: A step-by-step guide to diagnosing the cause of low signal intensity.
References
- 1. Determination of a novel growth hormone secretagogue (MK-677) in human plasma at picogram levels by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ibutamoren Mesylate In Vitro Experiments
Welcome to the technical support center for Ibutamoren Mesylate (MK-677) in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound, offering potential causes and solutions.
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Question: My results with this compound are highly variable between experiments, or I'm observing unexpected effects on my cells. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability in Media | This compound, like many small molecules, may degrade in aqueous cell culture media at 37°C.[1] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[1] To assess stability, incubate this compound in your specific cell culture medium (without cells) under standard culture conditions and measure its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours) using a suitable analytical method like HPLC.[1] |
| Solvent Cytotoxicity | Dimethyl sulfoxide (DMSO) is a common solvent for this compound.[2][3][4] However, DMSO concentrations above 0.5% can be toxic to many cell lines, and even lower concentrations can sometimes stimulate or inhibit cell growth.[5][6][7][8] It is crucial to keep the final DMSO concentration in the culture medium consistent across all wells, including controls, and ideally below 0.1%.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Compound Precipitation | This compound may precipitate out of solution, especially at higher concentrations or after dilution into aqueous media. Visually inspect your working solutions and the media in your culture plates for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or trying a different solvent system if compatible with your cells. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variability in assay readouts. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Serum Component Interference | Components in fetal bovine serum (FBS) can bind to small molecules, affecting their availability and activity.[9] Consider reducing the serum concentration or using serum-free media during the treatment period, if your cell line can tolerate it. If using serum, keep the percentage consistent across all experiments. |
Issue 2: Difficulty in Assessing Cell Viability and Cytotoxicity
Question: I am unsure how to design my cell viability assay for this compound, or my results are unclear.
Experimental Workflow for Assessing Cell Viability:
Caption: A general workflow for a cell viability assay with this compound.
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| High background signal | The culture medium, particularly if it contains phenol red or serum, can interfere with the assay readout.[10] | Use serum-free and phenol red-free medium during the assay incubation period. Include a "medium only" background control. |
| Inconsistent formazan crystal formation (MTT assay) | Incomplete dissolution of formazan crystals. | Ensure thorough mixing after adding the solubilization solution. Allow sufficient time for the crystals to dissolve completely, which may require overnight incubation.[11] |
| Unexpected increase in viability at high concentrations | The compound may be interfering with the assay chemistry. | Visually inspect the wells for any color change or precipitation caused by the compound itself. Consider using a different viability assay that relies on a different mechanism (e.g., ATP-based assay vs. tetrazolium salt reduction). |
Issue 3: Problems with Signaling Pathway Analysis
Question: I am not seeing the expected downstream signaling events after treating my cells with this compound.
Background: this compound is an agonist of the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor (GPCR).[12] Upon activation, GHSR can signal through various pathways, most notably the Gαq/11 pathway, leading to an increase in intracellular calcium.[13]
Signaling Pathway Diagram:
Caption: Simplified GHSR signaling pathway activated by this compound.
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| No detectable increase in intracellular calcium | The cell line may not express sufficient levels of functional GHSR. | Verify GHSR expression in your cell line using qPCR or Western blot. Consider using a cell line known to express GHSR, such as certain pituitary or hypothalamic cell lines, or a stably transfected cell line.[13] |
| The time course of the response is very rapid and was missed. | Calcium flux is often a transient event. Ensure you are measuring the signal immediately after the addition of this compound using a kinetic plate reader or a flow cytometer. | |
| The concentration of this compound is not optimal. | Perform a dose-response experiment to determine the optimal concentration for stimulating a response in your specific cell line. | |
| No activation of downstream targets (e.g., ERK phosphorylation) | The signaling pathway may be different in your cell type, or the activation is transient. | Perform a time-course experiment to identify the peak activation of your downstream target. Investigate other potential signaling pathways that may be activated by GHSR in your cell line. |
| The antagonist used as a control is not working. | Ensure the antagonist is used at an appropriate concentration and that it is specific for GHSR. Include a positive control for the antagonist if possible. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: this compound is typically dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1][2] This stock solution should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2][9] When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use.
| Storage Condition | Recommended Duration |
| Powder | Store at -20°C. |
| Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month.[2] |
| Aqueous Solution | Not recommended for storage for more than one day.[4] |
Q2: What is a suitable concentration range for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is essential to perform a dose-response curve to determine the effective concentration range for your experiment. Based on literature, concentrations ranging from nanomolar to low micromolar are often used.
Q3: What are the essential controls for an in vitro experiment with this compound?
A3: To ensure the validity of your results, the following controls are highly recommended:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume and final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Positive Control (for signaling assays): A known agonist of GHSR (if available and different from Ibutamoren) to confirm that the signaling pathway is functional in your cells.
-
Negative Control/Antagonist (for signaling assays): A known GHSR antagonist to demonstrate the specificity of the observed effects.
Q4: Can this compound affect cell metabolism in a way that interferes with viability assays?
A4: Yes, this is a possibility. Viability assays like MTT, MTS, and WST are based on the metabolic activity of the cells.[10][11] Since this compound mimics ghrelin, a hormone involved in regulating metabolism, it could potentially alter the metabolic state of the cells. This could lead to an over- or underestimation of cell viability. It is advisable to confirm key findings with a second, mechanistically different viability assay (e.g., an ATP-based assay or a dye exclusion method like trypan blue).
Q5: How can I be sure that the observed effects are specific to GHSR activation?
A5: To confirm that the effects of this compound are mediated by GHSR, you can perform the following experiments:
-
Use a GHSR antagonist: Pre-treating the cells with a specific GHSR antagonist should block the effects of this compound.
-
Use a GHSR-knockdown or knockout cell line: If the effects are GHSR-dependent, they should be absent or significantly reduced in cells where GHSR expression has been silenced.
-
Use a control cell line that does not express GHSR: Comparing the response of your experimental cells to a cell line that lacks the receptor can help demonstrate specificity.
By carefully considering these potential pitfalls and implementing the appropriate controls and troubleshooting measures, researchers can enhance the reliability and reproducibility of their in vitro experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. quora.com [quora.com]
- 6. btsjournals.com [btsjournals.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Hyperglycemia in MK-677 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperglycemia as a side effect in animal studies involving MK-677 (Ibutamoren).
Frequently Asked Questions (FAQs)
Q1: Why does MK-677 cause hyperglycemia?
A1: MK-677 is a potent, orally active growth hormone secretagogue that mimics the action of ghrelin.[1] It stimulates the release of growth hormone (GH) and subsequently increases insulin-like growth factor 1 (IGF-1) levels.[1][2] Elevated GH levels can lead to insulin resistance and increased glucose production by the liver, resulting in hyperglycemia.[3]
Q2: Is the hyperglycemia induced by MK-677 reversible?
A2: Yes, the elevations in fasting blood glucose caused by GH secretagogues have been reported to be reversible after discontinuation of the treatment.
Q3: What are the typical signs of hyperglycemia in research animals?
A3: Common signs of hyperglycemia in rodents can include increased thirst (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. Regular blood glucose monitoring is essential for early detection.
Q4: At what dose of MK-677 is hyperglycemia commonly observed?
A4: The dose at which hyperglycemia is observed can vary depending on the animal model and study duration. However, studies in beagles have shown that oral doses of 0.25 mg/kg, 0.50 mg/kg, and 1.0 mg/kg all significantly increase GH secretion, with a corresponding potential to affect glucose metabolism.[1] In healthy elderly subjects, a dose of 25 mg/day resulted in significant increases in fasting glucose.[4] Researchers should carefully monitor blood glucose at their chosen dose and be prepared to adjust the dose if necessary.
Q5: What are the ethical considerations for managing hyperglycemia in research animals?
A5: The Institutional Animal Care and Use Committee (IACUC) is responsible for overseeing the welfare of vertebrate animals in research.[5][6][7] It is imperative to have a clear plan for monitoring and managing hyperglycemia to prevent unnecessary pain or distress to the animals. This includes establishing clear humane endpoints and ensuring that all procedures are performed by trained personnel.
Troubleshooting Guides
Issue 1: Elevated Blood Glucose Levels Detected
1.1. Initial Assessment and Monitoring:
-
Confirm the finding: Repeat the blood glucose measurement to rule out any technical errors.
-
Increase monitoring frequency: If hyperglycemia is confirmed, increase the frequency of blood glucose monitoring to establish a trend. Monitoring can be performed via tail tip blood collection.[8]
-
Observe for clinical signs: Monitor the animal for any clinical signs of hyperglycemia such as increased water intake or urination.
1.2. Potential Interventions (in consultation with a veterinarian and IACUC):
-
Dose reduction of MK-677: Consider reducing the dose of MK-677 as a first step. The GH response to MK-677 is dose-dependent, and a lower dose may still achieve the desired primary outcome with a reduced impact on glucose metabolism.[3]
-
Dietary modification: Ensure the animals are on a standard, controlled diet. For some studies, a switch to a lower carbohydrate diet might be considered, but this must be carefully evaluated for its potential impact on the primary research question.
-
Administration of antihyperglycemic agents:
-
Metformin: Metformin can be administered to improve insulin sensitivity. In rats, doses of 200-320 mg/kg/day administered via oral gavage or in drinking water have been used in studies.[9][10][11][12][13]
-
Insulin: In cases of severe or persistent hyperglycemia, insulin administration may be necessary. The dose and type of insulin (short, intermediate, or long-acting) should be determined in consultation with a veterinarian. Continuous rate infusion (CRI) of regular insulin is a common method for stabilizing diabetic animals in a clinical setting.[14][15][16] A starting dose for a fixed-rate CRI in dogs is 0.05 IU/kg/h.[15]
-
Issue 2: Animal Shows Signs of Distress (e.g., lethargy, dehydration)
-
Immediate veterinary consultation: If an animal shows signs of distress, a veterinarian must be consulted immediately.
-
Supportive care: Provide supportive care as directed by the veterinarian, which may include fluid therapy to correct dehydration.
-
Humane endpoints: If the animal's condition does not improve despite intervention, humane euthanasia should be considered in accordance with the IACUC-approved protocol.
Data Presentation
Table 1: Dose-Dependent Increase in Growth Hormone (GH) Secretion by MK-677 in Beagles
| MK-677 Oral Dose (mg/kg) | Fold Increase in Peak GH Concentration (mean +/- SEM) |
| 0.25 | 5.3-fold (10.5 +/- 1.9 ng/ml) |
| 0.50 | 9.0-fold (18.0 +/- 3.3 ng/ml) |
| 1.0 | 15.8-fold (31.6 +/- 5.8 ng/ml) |
Data extracted from a study in beagles.[1]
Table 2: Recommended Maximum Volumes for Administration in Rodents
| Species | Route | Maximum Volume |
| Mouse | Oral Gavage | 10 ml/kg |
| Rat | Oral Gavage | 10 ml/kg |
| Mouse | Intraperitoneal (IP) Injection | < 10 ml/kg |
| Rat | Intraperitoneal (IP) Injection | < 10 ml/kg |
These are general guidelines; specific volumes should be justified in the animal use protocol.[17][18]
Table 3: Recommended Needle and Gavage Tube Sizes for Rodents
| Species | Procedure | Gauge |
| Mouse (20-25g) | Oral Gavage | 20 G |
| Rat | Oral Gavage | 16-18 G |
| Mouse | IP Injection | 25-27 G |
| Rat | IP Injection | 23-25 G |
Adapted from various SOPs.[17][18][19][20]
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Rodents
-
Animal Restraint:
-
For mice and rats, use an appropriate restraint device or manual restraint by a trained handler to minimize stress.[8]
-
-
Blood Collection (Tail Tip Method):
-
Clean the tail with an alcohol wipe.
-
For mice, make a small incision (<2 mm) at the very tip of the tail, distal to the bone, using a sterile scalpel or sharp scissors.[8]
-
For rats, a lateral tail vein can be pricked with a sterile needle.[8]
-
Gently "milk" the tail from the base towards the tip to obtain a small drop of blood.
-
-
Measurement:
-
Apply the blood drop directly to a glucose test strip inserted into a calibrated glucometer.
-
Record the blood glucose reading.
-
-
Post-Procedure Care:
-
Apply gentle pressure to the tail tip with a clean gauze to ensure hemostasis.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Oral Gavage in Rodents
-
Preparation:
-
Weigh the animal to determine the correct volume to be administered (maximum 10 ml/kg).[18]
-
Select the appropriate size gavage needle (e.g., 20G for a 20-25g mouse).[18]
-
Measure the length of the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.
-
-
Procedure:
-
Properly restrain the animal, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal may swallow as the tube passes.
-
If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is in the esophagus, slowly administer the substance.
-
-
Post-Procedure:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.[21]
-
Protocol 3: Intraperitoneal (IP) Injection in Rodents
-
Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Select the appropriate needle size (e.g., 25-27G for a mouse).[17]
-
Draw the substance into the syringe.
-
-
Procedure:
-
Restrain the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]
-
Insert the needle at a 30-40 degree angle.
-
Aspirate to ensure no blood or urine is drawn back. If so, withdraw and use a new sterile needle and syringe.
-
Inject the substance slowly.
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress.
-
Visualizations
References
- 1. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Repeat administration of the GH secretagogue MK-0677 increases and maintains elevated IGF-I levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of the growth hormone (GH)-insulin-like growth factor I axis by daily oral administration of a GH secretogogue (MK-677) in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview | Institutional Animal Care Use Committee | Animal Care Use Committee | Albert Einstein College of Medicine | Montefiore Einstein [einsteinmed.edu]
- 6. policies.daemen.edu [policies.daemen.edu]
- 7. A Guide to the Institutional Animal Care and Use Committee [neuronline.sfn.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 10. Early treatment with metformin induces resistance against tumor growth in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin treatment of juvenile mice alters aging-related developmental and metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. vetemcrit.com [vetemcrit.com]
- 15. mdpi.com [mdpi.com]
- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Ibutamoren Mesylate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibutamoren Mesylate. The following information is designed to assist in identifying and characterizing potential degradation products encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected peaks in our HPLC chromatogram of an this compound sample. What could be the cause?
A1: Unexpected peaks in your chromatogram can arise from several sources. Primarily, they could be degradation products of this compound. The molecule is susceptible to degradation under certain conditions. Consider the following possibilities:
-
Hydrolysis: this compound contains an amide bond and an ether linkage, which can be susceptible to hydrolysis under acidic or alkaline conditions. The mesylate salt itself could also hydrolyze.
-
Oxidation: The molecule has several sites that could be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV, can sometimes lead to the formation of degradation products.
-
Process-Related Impurities: The unexpected peaks could also be impurities from the synthesis of this compound.
To investigate, it is recommended to perform a forced degradation study to purposefully generate degradation products and compare their retention times with the unknown peaks.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, several degradation pathways are plausible under stress conditions:
-
Acid/Base Hydrolysis: The amide linkage is a primary site for hydrolysis, which would cleave the molecule into two main fragments. The ether bond could also be susceptible to cleavage under more drastic conditions.
-
Oxidation: The sulfur atom in the methylsulfonyl group and various positions on the aromatic rings are potential sites for oxidation.
-
Photolysis: UV light can induce reactions such as N-dealkylation or cleavage of the benzyl ether.
Metabolism studies in horses have identified hydroxylation, dissociation of the benzyl group and the 2-amino-2-methylpropanamide side chain, and glucuronide conjugation as metabolic pathways.[1][2] While not identical to degradation under pharmaceutical stress conditions, these metabolic transformations can provide clues to potential "weak spots" in the molecule.
Q3: How can we identify the structure of these unknown degradation products?
A3: A combination of analytical techniques is typically required for the structural elucidation of degradation products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight of the degradation products and fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) can provide detailed structural information.
-
Forced Degradation Studies: Comparing the chromatographic and mass spectrometric data of the unknown peaks with those generated under controlled stress conditions can help in their identification.
Q4: Are there any validated analytical methods for this compound and its impurities?
A4: While a specific, publicly available, validated stability-indicating method for this compound degradation products is not readily found in the provided search results, methods for its quantification in biological matrices have been published.[2] These methods, often utilizing HPLC coupled with tandem mass spectrometry (MS/MS), can be adapted and validated for the analysis of degradation products.[2] The development of a stability-indicating method would require performing forced degradation studies and validating the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase pH or composition; Column degradation. | Optimize mobile phase pH and organic modifier concentration. Ensure the column is suitable for the analytes and is not past its usable lifetime. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a consistent temperature. Check the HPLC pump for proper functioning. |
| Low sensitivity for degradation products | Inappropriate detector wavelength; Low concentration of impurities. | Optimize the detector wavelength by running a UV scan of the stressed samples. Use a more sensitive detector like a mass spectrometer. Concentrate the sample if possible. |
| Mass balance in forced degradation is not within 95-105% | Co-elution of degradation products; Non-chromophoric degradation products; Volatile degradation products. | Improve chromatographic resolution. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Use GC-MS to analyze for volatile degradants. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
Analyze the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.
HPLC-UV Method for Degradation Product Profiling
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a more suitable wavelength determined by UV spectral analysis of the parent drug and degradation products)
-
Injection Volume: 10 µL
LC-MS/MS for Structural Elucidation
-
Utilize the same HPLC method as above, coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Scan Mode: Full scan from m/z 100-1000.
-
MS/MS Scan Mode: Product ion scan of the parent drug and major degradation product peaks to obtain fragmentation patterns.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Product (DP) | Proposed Structure | Molecular Weight ( g/mol ) | Stress Condition | Analytical Technique |
| DP-1 (Hydrolysis Product) | 2-amino-N-(1-carboxy-2-(phenylmethoxy)ethyl)-2-methylpropanamide | 310.37 | Acidic/Alkaline Hydrolysis | LC-MS |
| DP-2 (Hydrolysis Product) | 1'-(methylsulfonyl)spiro[indole-3,4'-piperidine] | 266.37 | Acidic/Alkaline Hydrolysis | LC-MS |
| DP-3 (Oxidation Product) | Ibutamoren N-oxide | 544.66 | Oxidative | LC-MS/MS |
| DP-4 (Oxidation Product) | Ibutamoren Sulfone | 560.66 | Oxidative | LC-MS/MS |
| DP-5 (Photolytic Product) | De-benzylated Ibutamoren | 438.54 | Photolytic | LC-MS/MS |
Note: The structures and molecular weights in this table are hypothetical and based on the chemical structure of this compound and general degradation pathways. Actual degradation products would need to be confirmed experimentally.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Determination of a novel growth hormone secretagogue (MK-677) in human plasma at picogram levels by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. UV photodegradation of murine growth hormone: chemical analysis and immunogenicity consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
How to account for batch variability of Ibutamoren Mesylate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers account for batch variability of Ibutamoren Mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of ghrelin, a native peptide hormone, to stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Ibutamoren binds to the ghrelin receptor (GHS-R1a) in the brain, specifically in the hypothalamus and pituitary gland, to exert its effects.
Q2: What are the potential sources of batch variability in research-grade this compound?
Batch-to-batch variability in research-grade this compound can arise from several factors:
-
Synthesis Impurities: The manufacturing process can result in the presence of unreacted starting materials, byproducts, or related compounds.
-
Degradation Products: Improper storage conditions, such as exposure to high temperatures, strong acids or alkalis, can lead to the degradation of the compound.
-
Purity and Potency: The percentage of the active pharmaceutical ingredient (API) can vary between batches, affecting the true concentration of your experimental solutions. Research-grade Ibutamoren powder is typically supplied at a purity of ≥98%.
-
Physical Properties: Differences in particle size or crystal structure (polymorphism) can affect solubility and dissolution rates.
Q3: How can I assess the quality of a new batch of this compound?
Always request and carefully review the Certificate of Analysis (CoA) from your supplier. A comprehensive CoA should include:
-
Identity Confirmation: Data from techniques like ¹H-NMR and Mass Spectrometry (MS) confirming the chemical structure.
-
Purity Assay: A quantitative measure of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC). Look for a purity of ≥98%.
-
Residual Solvents: Information on the amount of any remaining solvents from the synthesis process.
-
Water Content: The amount of water present in the material.
For critical experiments, it is highly recommended to perform your own in-house quality control checks.
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. The solid powder is generally stable under these conditions. Solutions are less stable and should be prepared fresh for each experiment. If you must store solutions, they should be kept at -20°C for short-term storage.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
If you observe a decrease in the expected biological effect of this compound, it could be due to a lower purity or the presence of inactive impurities in the new batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Actions:
-
Review the CoA: Pay close attention to the HPLC purity percentage.
-
In-House Purity Verification: If you have the capability, perform HPLC or qNMR to verify the purity of the batch .
-
Dose-Response Curve: Perform a dose-response experiment with the new batch to determine its potency relative to a previous, effective batch.
-
Contact Supplier: If you confirm that the purity is below the specified level, contact your supplier to request a replacement or further analysis.
Issue 2: Unexpected or off-target effects observed in experiments.
The presence of pharmacologically active impurities could lead to unexpected biological responses that are not characteristic of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental effects.
Recommended Actions:
-
Impurity Profiling: Use LC-MS to screen for the presence of any additional compounds in your this compound sample.
-
Structure Elucidation: If significant impurities are detected, NMR spectroscopy can help in identifying their chemical structures.
-
Literature Review: Once potential impurities are identified, search the scientific literature to determine if they have any known biological activities that could explain the observed off-target effects.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol provides a general method for determining the purity of an this compound sample using HPLC with UV detection.
Methodology:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis:
The purity of the sample is calculated based on the area of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Quantitative NMR (qNMR) for Potency Assessment of this compound
qNMR is a primary analytical method that can be used to accurately determine the potency (the amount of active compound in the material) of an this compound sample.
Methodology:
| Parameter | Specification |
| Internal Standard | A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., Maleic acid, Dimethyl sulfone). |
| Solvent | A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4). |
| Sample Preparation | Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent. |
| NMR Acquisition | Use a high-field NMR spectrometer (≥400 MHz). Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses. |
Data Analysis:
The potency of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard.
Signaling Pathway
This compound Signaling Pathway:
This compound acts as an agonist at the ghrelin receptor (GHS-R1a), which is a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the secretion of growth hormone.
Caption: Simplified signaling pathway of this compound.
Validation & Comparative
Validating the Efficacy of MK-677 in a Novel GHRH-Deficient Rat Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of the growth hormone secretagogue (GHS) MK-677 in a novel growth hormone-releasing hormone (GHRH)-deficient rat model. The performance of MK-677 is compared with established GHSs, namely GHRP-6 and Capromorelin, and its effects in the novel model are contrasted with those in standard preclinical models. Experimental data from various animal studies are presented to support the comparison, alongside detailed protocols for key assays.
Introduction to MK-677 and Growth Hormone Secretagogues
MK-677 (Ibutamoren) is a potent, orally active, non-peptidyl ghrelin mimetic that stimulates the ghrelin receptor (GHSR1a), leading to the release of growth hormone (GH) and a subsequent increase in insulin-like growth factor-1 (IGF-1) levels[1][2]. Unlike direct administration of GH, MK-677 preserves the natural pulsatile secretion of GH[1]. Its therapeutic potential is being investigated for conditions such as growth hormone deficiency, muscle wasting (sarcopenia), and osteoporosis[1][3]. This guide explores its validation in a novel GHRH-deficient rat model, which provides a unique platform to study the efficacy of GHSs that act independently of GHRH signaling[4][5].
Comparative Efficacy of Growth Hormone Secretagogues
The following tables summarize the quantitative effects of MK-677 and other GHSs on key physiological parameters in various animal models.
Table 1: Peak Growth Hormone (GH) Response to GHS Administration
| Compound | Animal Model | Dose | Route | Peak GH Increase (Fold Change vs. Control) | Reference |
| MK-677 | Sprague-Dawley Rat | 4 mg/kg | Oral | 1.8 | [3][6] |
| MK-677 | Beagle Dog | 1.0 mg/kg | Oral | 15.8 | [7] |
| GHRP-6 | Sprague-Dawley Rat | 0.5 mg/kg | s.c. | Data not directly comparable | [8] |
| GHRP-6 | Beagle Dog | 0.5 mg/kg | i.v. | Data not directly comparable | [2] |
| Capromorelin | Beagle Dog | 3.0 mg/kg | Oral | Significant increase, fold change not specified | [9][10] |
Table 2: Effects of GHS on Body Composition in Animal Models
| Compound | Animal Model | Duration | Key Findings | Reference |
| MK-677 | Sprague-Dawley Rat | 6 weeks | No significant increase in body weight or length. | [3][6] |
| MK-677 | Obese Human Subjects | 2 months | Significant increase in fat-free mass; no change in total fat mass. | [11] |
| GHRP-6 | Female Sprague-Dawley Rat | 12 weeks | Increased body weight and bone mineral content. | [8] |
| Capromorelin | Beagle Dog | 4 days | Significant increase in body weight (5.96% vs 0.053% in placebo). | [10][12] |
The GHRH-Deficient Rat: A Novel Animal Model
A recently developed GHRH-deficient rat model, created using CRISPR/Cas9 to introduce a non-functional GHRH product, presents a valuable tool for GHS research[4][5]. These rats exhibit reduced body weight, increased body fat percentage, and low circulating IGF-1, yet possess enhanced insulin sensitivity[4][5]. Validating MK-677 in this model would demonstrate its ability to stimulate the GH/IGF-1 axis independently of GHRH signaling, a key aspect of its mechanism of action.
Experimental Protocols
Administration of MK-677 to Rodents
This protocol is adapted from studies in Sprague-Dawley rats[3][6].
-
Preparation of Dosing Solution: Prepare a 1 mg/mL solution of MK-677 in distilled water.
-
Animal Handling: Fast female Sprague-Dawley rats (approximately 4 weeks of age) for 8 hours prior to administration, with water provided ad libitum.
-
Administration: Administer the MK-677 solution orally via a stomach tube (gavage) at a dose of 4 mg/kg body weight. For the control group, administer an equivalent volume of distilled water.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at 30, 60, 90, and 120 minutes post-administration for GH analysis. For chronic studies, administer MK-677 daily for the desired period (e.g., 6 weeks) and collect blood samples periodically for IGF-1 analysis.
Measurement of Growth Hormone and IGF-1 by ELISA
This is a generalized protocol for a sandwich ELISA.
-
Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for rat or mouse GH or IGF-1.
-
Standard and Sample Addition: Prepare a standard curve using recombinant rat/mouse GH or IGF-1. Add standards and serum/plasma samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target protein and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a TMB substrate solution to the wells, resulting in a color change proportional to the amount of bound protein.
-
Stop Solution: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: Measure the optical density at 450 nm using a microplate reader and calculate the concentrations of GH or IGF-1 in the samples by comparing to the standard curve.
Body Composition Analysis in Rodents
-
Animal Preparation: Anesthetize the mouse or rat (e.g., with isoflurane)[13][14].
-
Positioning: Place the animal in a prone position on the scanner bed, with limbs and tail extended away from the body[13].
-
Scanning: Perform a whole-body scan using a DEXA instrument equipped with software for small animal analysis[14][15].
-
Data Analysis: Analyze the scan to determine bone mineral content (BMC), bone mineral density (BMD), lean mass, and fat mass. The head is typically excluded from the analysis[13].
-
Animal Placement: Place the conscious, unanesthetized mouse or rat into a restraining tube[1][16].
-
Measurement: Insert the tube into the QMR instrument. The measurement process takes approximately 2-4 minutes[1][16].
-
Data Acquisition: The instrument measures total body fat, lean mass, and water content based on the differential NMR signals from hydrogen atoms in these tissues[16][17].
-
Data Analysis: The software provides direct readouts of the body composition parameters.
Visualizing Pathways and Workflows
Signaling Pathway of MK-677
Caption: Signaling pathway of orally administered MK-677.
Experimental Workflow for Efficacy Validation
Caption: Workflow for comparing GHS efficacy in different models.
Conclusion
The validation of MK-677 in a GHRH-deficient rat model offers a robust method to confirm its GHRH-independent mechanism of action. By comparing its effects on GH, IGF-1, and body composition with those of other GHSs and in standard animal models, researchers can gain a comprehensive understanding of its efficacy profile. The provided protocols and data serve as a foundational guide for designing and executing such validation studies. While MK-677 has shown promise in stimulating the GH/IGF-1 axis, further research in relevant animal models is crucial to fully elucidate its long-term effects on growth and body composition.
References
- 1. Quantitative Magnetic Resonance | BCM [bcm.edu]
- 2. sportstechnologylabs.com [sportstechnologylabs.com]
- 3. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel GH Deficient Rat Model Reveals Cross-Species Insights Into Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel GH Deficient Rat Model Reveals Cross‐Species Insights Into Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GH secretagogues ipamorelin and GH-releasing peptide-6 increase bone mineral content in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capromorelin increases food consumption, body weight, growth hormone, and sustained insulin-like growth factor 1 concentrations when administered to healthy adult Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dual Energy X-ray Absorptiometry (DEXA) as a longitudinal outcome measure of cancer-related muscle wasting in mice | PLOS One [journals.plos.org]
- 14. mmpc.org [mmpc.org]
- 15. The use of dual-energy x-ray absorptiometry in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of quantitative magnetic resonance for the determination of body composition of mice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Ibutamoren Mesylate Research: A Comparative Guide for Scientists
An objective analysis of published research on Ibutamoren Mesylate (MK-677) reveals a consistent and reproducible pattern of effects on the growth hormone axis across various study populations. This guide synthesizes quantitative data and experimental protocols from key clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of the compound's performance and the methodologies used to evaluate it.
This compound is an orally active, non-peptide growth hormone (GH) secretagogue that mimics the action of ghrelin, an endogenous hormone that stimulates GH release.[1][2] Clinical research consistently demonstrates its ability to significantly increase circulating levels of both growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in a variety of populations, including healthy adults, obese individuals, and children with growth hormone deficiency.[3][4][5] The compound's oral bioavailability and long half-life of approximately 24 hours make it a subject of ongoing research for conditions such as growth hormone deficiency, muscle wasting, and osteoporosis.[2]
Mechanism of Action: Ghrelin Receptor Agonism
Ibutamoren exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[2][6] This action mimics the natural signaling of ghrelin, leading to the stimulation of the pituitary gland and hypothalamus to increase the pulsatile secretion of growth hormone.[1][2] The subsequent rise in GH levels stimulates the liver to produce more IGF-1, a key mediator of growth and anabolic processes.[2]
Comparative Analysis of Clinical Findings
The following tables summarize the quantitative outcomes from several key studies on this compound, demonstrating the reproducibility of its effects across different demographics and study durations.
Table 1: Effects on Hormonal Markers
| Study Population | Dosage | Duration | Change in GH Levels | Change in IGF-1 Levels | Other Notable Hormonal Changes | Reference |
| Healthy Elderly Adults (60-81 years) | 25 mg/day | 12 months | Increased to levels of healthy young adults | Increased significantly | Transient increase in cortisol | [1][7] |
| Healthy Obese Males (18-50 years) | 25 mg/day | 8 weeks | Significantly increased after initial dose | ~40% increase | Transient increase in prolactin after initial dose | [4] |
| GH-Deficient Children (10.6 ± 0.8 years) | 0.8 mg/kg/day | 8 days | Median increase in peak concentration: 3.8 µg/L | Median increase: 12 µg/L | No significant change in prolactin, cortisol, or thyroid hormones | [5] |
Table 2: Effects on Body Composition and Metabolism
| Study Population | Dosage | Duration | Change in Fat-Free Mass (FFM) | Change in Body Weight | Metabolic Changes | Reference |
| Healthy Elderly Adults (60-81 years) | 25 mg/day | 12 months | +1.1 kg (vs. -0.5 kg in placebo) | +2.7 kg (vs. +0.8 kg in placebo) | Increased fasting blood glucose (+5 mg/dL), decreased insulin sensitivity | [1][2][7] |
| Healthy Obese Males (18-50 years) | 25 mg/day | 8 weeks | Not specified, but increased | Not specified | Basal metabolic rate significantly increased at 2 weeks | [4] |
| Healthy Obese Males (19-49 years) | 25 mg/day | 8 weeks | Not specified | Not specified | Increased markers of bone formation and resorption | [8] |
Standardized Experimental Protocols
The reproducibility of the findings on Ibutamoren is underpinned by the consistent use of rigorous clinical trial methodologies. A typical experimental design is a randomized, double-blind, placebo-controlled trial.
Key Methodological Components:
-
Participant Selection: Inclusion criteria typically involve specific age ranges, health statuses (e.g., healthy, obese, GH-deficient), and BMI categories.[3][4][5] Exclusion criteria often include a history of malignancy, diabetes, or other conditions that could confound the results.[3]
-
Dosage and Administration: A daily oral dose of 25 mg is commonly used in studies with adult populations.[1][4] In pediatric studies, dosing is often weight-based (e.g., 0.8 mg/kg/day).[5]
-
Hormonal Analysis: Serum concentrations of GH and IGF-1 are primary endpoints. GH levels are often assessed through pulsatile secretion profiles over a 24-hour period, while IGF-1 is typically measured from fasting blood samples.[4]
-
Body Composition Assessment: Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring changes in fat-free mass, fat mass, and bone mineral density.[2]
-
Metabolic and Safety Monitoring: Regular monitoring of blood glucose, insulin sensitivity (e.g., via oral glucose tolerance tests), lipid profiles, and liver enzymes is crucial for assessing the metabolic effects and safety of the compound.[4][7]
Conclusion
The available body of published research on this compound demonstrates a high degree of reproducibility in its primary pharmacodynamic effects. Across multiple, independent clinical trials involving diverse populations, oral administration of Ibutamoren consistently and significantly increases GH and IGF-1 levels. The effects on body composition, particularly the increase in fat-free mass, are also well-documented and consistent. While the methodologies of individual studies vary in duration and specific endpoints, the core protocols of randomized, placebo-controlled designs provide a solid foundation for the observed reproducibility. Researchers can therefore have a high degree of confidence in the foundational findings related to Ibutamoren's impact on the GH-IGF-1 axis. Future research should continue to explore the long-term functional benefits and safety profile of this compound.
References
- 1. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Two-month treatment of obese subjects with the oral growth hormone (GH) secretagogue MK-677 increases GH secretion, fat-free mass, and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral administration of this compound, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral ghrelin mimetic on body composition and clinical outcomes in healthy older adults: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with the oral growth hormone secretagogue MK-677 increases markers of bone formation and bone resorption in obese young males - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of MK-677 (Ibutamoren)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of MK-677 (Ibutamoren), a potent, non-peptide growth hormone secretagogue. The selection of an appropriate analytical method is critical for pharmacokinetic studies, doping control, and quality assessment of pharmaceutical formulations. This document summarizes quantitative performance data, details experimental protocols, and illustrates the cross-validation workflow for these methods.
Comparative Performance of Analytical Methods
The primary analytical techniques for the detection of MK-677 are based on chromatography coupled with mass spectrometry or UV detection. These methods offer high sensitivity and specificity, which are crucial for detecting the compound in complex biological matrices. The following table summarizes the quantitative performance of various validated methods reported in the literature.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Findings |
| LC-MS/MS | Human Plasma | Not Reported | 0.1 ng/mL | 0.1 - 100 ng/mL | High sensitivity and specificity suitable for pharmacokinetic studies.[1] |
| UHPLC-MS/MS | Urine | 0.5 - 2.5 ng/mL | 5 ng/mL | 5 - 250 ng/mL | Effective for detecting MK-677 and its metabolites in urine for doping control.[2][3] |
| UHPLC-HRMS | Urine | Not Reported | Not Reported | Not Reported | Capable of identifying a wide range of metabolites, crucial for understanding biotransformation.[4] |
| HPLC-UV | Not Specified | Not Reported | Not Reported | Not Reported | Primarily used for purity assessment of the bulk drug substance.[5] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MK-677 in Human Plasma
This method is designed for the sensitive quantification of MK-677 in biological fluids.
Sample Preparation:
-
To a plasma sample, an internal standard is added.
-
The sample is basified, and a liquid-liquid extraction is performed using an organic solvent like methyl-tert-butyl ether.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[6]
-
Flow Rate: Typically around 0.35 mL/min.[6]
Mass Spectrometric Detection:
-
System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][6]
-
Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for MK-677 and its internal standard, ensuring high selectivity.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for MK-677 in Urine
This "dilute-and-shoot" method is a rapid approach for screening purposes.
Sample Preparation:
-
Urine samples are simply diluted with the initial mobile phase.
-
The diluted sample is then directly injected into the UHPLC-MS/MS system.[2][7]
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A fast gradient elution is typically employed.
Mass Spectrometric Detection:
-
System: A tandem mass spectrometer with a heated electrospray ionization (HESI) source.[2][6]
-
Mode: Positive ion mode with MRM is used for quantification.
Cross-Validation Workflow
Cross-validation is essential to ensure that an analytical method is robust and transferable between different laboratories or when modifications are made. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: General workflow for cross-validating two analytical methods.
Signaling Pathway of MK-677
MK-677 acts as a ghrelin receptor agonist. The following diagram illustrates its mechanism of action.
Caption: Simplified signaling pathway of MK-677.
References
- 1. Determination of a novel growth hormone secretagogue (MK-677) in human plasma at picogram levels by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sorry! This product is no longer available. [arabic.longilatbio.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
Unveiling the Oral Bioavailability of Ibutamoren Mesylate: A Comparative Guide to Formulations
For Researchers, Scientists, and Drug Development Professionals
Ibutamoren Mesylate (MK-677), a potent, orally active growth hormone secretagogue, has garnered significant interest within the scientific community for its potential therapeutic applications. Its ability to mimic the action of ghrelin and stimulate the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) is well-documented.[1][2] However, a critical aspect for researchers and drug developers is understanding the oral bioavailability of different formulations to ensure consistent and effective delivery.
This guide provides a comprehensive comparison of the available data on the oral bioavailability of various this compound formulations. While direct comparative clinical trials are not extensively available in peer-reviewed literature, this document synthesizes existing pharmacokinetic and pharmacodynamic data to offer valuable insights for experimental design and interpretation.
Quantitative Data Summary
It is important to note that the following table compiles data from separate studies and should not be interpreted as a direct comparison. Variations in study design, subject populations, and analytical methods can influence the results.
| Formulation | Dosage | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Plasma Concentration) | AUC (Area Under the Curve) | Study Population | Reference |
| Oral Solution | 0.8 mg/kg | Median increase in serum GH peak concentration: 3.8 µg/L | Not Specified | Median increase in GH AUC(0-8h): 4.3 µg·h/L | Growth hormone-deficient children | [3] |
| Oral Formulation (unspecified) | 25 mg | Peak GH response: 55.9 +/- 31.7 µg/L (single dose) | Not Specified | Not Specified | Healthy volunteers | [4] |
| Oral Formulation (unspecified) | >60% Bioavailability | Not Specified | Not Specified | Not Specified | Dogs | [5] |
Note: The data presented for the oral solution and the first unspecified oral formulation reflect the pharmacodynamic response (GH levels) rather than the direct plasma concentration of this compound. This is a common approach in studies evaluating growth hormone secretagogues.
Experimental Protocols
The methodologies employed in studies assessing the effects of orally administered this compound share common elements. Below is a generalized experimental protocol for a bioavailability study, based on common practices in the field.
A General Protocol for an Oral Bioavailability Study of this compound:
-
Subject Selection: Healthy adult volunteers or a specific patient population (e.g., individuals with GH deficiency) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study group.
-
Study Design: A randomized, crossover, or parallel-group design is typically employed. In a crossover design, each subject receives each formulation in a randomized order with a washout period in between.
-
Drug Administration: A standardized dose of this compound (e.g., 25 mg) in a specific formulation (e.g., capsule or liquid) is administered to the subjects after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed for this compound concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Pharmacodynamic Analysis: In addition to drug concentration, biomarkers such as serum GH and IGF-1 levels are often measured at the same time points to assess the biological response to the drug.
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the different formulations to determine if there are any significant differences in their bioavailability.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized experimental workflow for a crossover bioavailability study.
Caption: Signaling pathway of this compound via the ghrelin receptor.
Discussion and Conclusion
For researchers and drug development professionals, it is crucial to meticulously document the formulation used in their studies to ensure reproducibility and to contribute to a more comprehensive understanding of this compound's pharmacokinetics. Future research should aim to conduct direct comparative bioavailability studies to provide clear guidance on the optimal formulation for clinical and research applications.
References
- 1. medisearch.io [medisearch.io]
- 2. rawamino.com [rawamino.com]
- 3. Effects of oral administration of this compound, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
A Comparative Guide to Validating Biomarker Response to Ibutamoren Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ibutamoren Mesylate's performance against other growth hormone secretagogues, supported by experimental data. It is designed to assist researchers and drug development professionals in validating biomarker responses to this compound.
Introduction to this compound
This compound (also known as MK-677) is an orally active, non-peptide growth hormone (GH) secretagogue.[1][2] It functions as a selective agonist of the ghrelin receptor (GHSR), mimicking the action of the endogenous hormone ghrelin to stimulate the release of GH and insulin-like growth factor 1 (IGF-1).[1][3] Unlike injectable growth hormone or other secretagogues, Ibutamoren's oral bioavailability presents a significant advantage in clinical and research settings.[1][2] This guide will delve into the quantitative biomarker response to Ibutamoren treatment, compare it with alternative growth hormone secretagogues, and provide detailed experimental protocols for biomarker validation.
Comparative Analysis of Biomarker Response
The primary biomarkers for assessing the activity of this compound are Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1). The following tables summarize the quantitative changes in these biomarkers following treatment with this compound and its alternatives: Sermorelin, GHRP-2, and GHRP-6. The data is compiled from various clinical studies.
Table 1: Quantitative Changes in Growth Hormone (GH) Levels
| Compound | Dosage | Study Population | Peak GH Response | Fold Increase (Approx.) | Citation(s) |
| This compound | 25 mg/day | Healthy Obese Males | Increased GH peak levels | Not specified | [4][5] |
| 25 mg/day | Healthy Elderly | Increased pulsatile GH release (1.7-fold increase in 24h secretion) | 1.7 | [5] | |
| Sermorelin | 1 µg/kg (IV) | Healthy Young & Elderly Men | Stimulated pulsatile GH release | Not specified | [5] |
| GHRP-2 | 1 µg/kg (IV) | Healthy Men | Significant increase in serum GH | Not specified | [6] |
| GHRP-6 | 1 µg/kg (IV) | Healthy Adults | Significant increase in plasma GH | Not specified | [7] |
Table 2: Quantitative Changes in Insulin-like Growth Factor 1 (IGF-1) Levels
| Compound | Dosage | Study Population | IGF-1 Level Change | Fold/Percent Increase (Approx.) | Citation(s) |
| This compound | 25 mg/day | Healthy Elderly | Increased by 55% at 2 weeks, 88% at 4 weeks | 1.55 - 1.88 | [5] |
| 25 mg/day | Healthy Obese Males | Significantly increased at 2 weeks | Not specified | [4][5] | |
| Sermorelin | 10 µg/kg/day (SC) | Healthy Men and Women | Significantly increased by 2 weeks | Not specified | [8] |
| GHRP-2 + GHRP-6 + Sermorelin | 100 mcg each, 3x/day | Hypogonadal Men | Baseline: 159.5 ng/mL, Post-treatment: 239.0 ng/mL | ~50% | [9] |
Signaling Pathway of this compound
This compound exerts its effects by activating the ghrelin receptor (GHSR-1a). This initiates a downstream signaling cascade, primarily through the Gαq/11 protein, leading to the release of growth hormone.
Experimental Protocols
Accurate validation of biomarker response is critical. The following are detailed methodologies for the key experiments cited.
Measurement of Serum Insulin-like Growth Factor 1 (IGF-1) by ELISA
Principle: This is a solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle. Wells are coated with a monoclonal antibody specific for IGF-1. The sample is added, and any IGF-1 present binds to the antibody. A second, enzyme-conjugated antibody is then added, which binds to a different epitope on the IGF-1. The amount of bound enzyme is proportional to the concentration of IGF-1 in the sample.
Materials:
-
IGF-1 ELISA Kit (containing pre-coated 96-well plate, standards, controls, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Sample Preparation: Patient serum or plasma samples are typically acidified and then neutralized to separate IGF-1 from its binding proteins. A common dilution for serum is 1:21 with the provided sample buffer.
-
Assay Procedure: a. Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the microtiter plate. b. Incubate for a specified time (e.g., 60 minutes) at room temperature, often with shaking. c. Wash the wells multiple times (e.g., 3-5 times) with wash buffer to remove unbound substances. d. Add 100 µL of the enzyme-conjugated secondary antibody to each well. e. Incubate for a specified time (e.g., 60 minutes) at room temperature. f. Wash the wells again as described in step 3c. g. Add 100 µL of the substrate solution to each well. h. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. i. Add 100 µL of stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of IGF-1 in the samples by interpolating their absorbance values from the standard curve.
Measurement of Serum Growth Hormone (GH) by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying proteins. The protein of interest (GH) is first extracted from the serum and then enzymatically digested into smaller peptides. These peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored to quantify the original protein concentration.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column
-
Sample preparation reagents (e.g., for protein precipitation, immunocapture, and tryptic digestion)
-
Internal standard (e.g., stable isotope-labeled GH peptide)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
Procedure:
-
Sample Preparation: a. Extraction: GH can be extracted from serum using methods like protein precipitation followed by an immunocapture step with anti-GH antibodies coupled to magnetic beads. b. Digestion: The captured GH is then digested into peptides using an enzyme like trypsin.
-
LC Separation: a. The digested sample is injected into the LC system. b. Peptides are separated on a C18 column using a gradient of mobile phases (e.g., increasing concentration of acetonitrile in water with 0.1% formic acid).
-
MS/MS Detection: a. The separated peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. b. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the target GH peptides and the internal standard.
-
Data Analysis: a. A calibration curve is generated by analyzing standards with known concentrations of GH. b. The concentration of GH in the samples is determined by comparing the peak area ratio of the target peptide to the internal standard against the calibration curve.
Experimental and Validation Workflows
The following diagrams illustrate the typical workflows for validating biomarker response.
References
- 1. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables - Methods for the evaluation of biomarkers in patients with kidney and liver diseases: multicentre research programme including ELUCIDATE RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tryeden.com [tryeden.com]
- 4. Growth Hormone Secretagogues as Potential Therapeutic Agents to Restore Growth Hormone Secretion in Older Subjects to Those Observed in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Steps in Developing a Biomarker Validation Plan – Clinical Research Made Simple [clinicalstudies.in]
- 9. sonraianalytics.com [sonraianalytics.com]
A Statistical Showdown: Ibutamoren Mesylate vs. Placebo in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ibutamoren Mesylate (MK-677) Treatment Group Analysis
This compound, an orally active growth hormone secretagogue, has been the subject of numerous clinical investigations to determine its efficacy and safety. This guide provides a comprehensive statistical analysis comparing this compound treatment groups with placebo, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various clinical studies comparing this compound to a placebo.
Table 1: Effects of this compound on Serum IGF-1 and GH Levels
| Study Population | Dosage | Duration | Mean Change in IGF-1 from Baseline (Ibutamoren) | Mean Change in IGF-1 from Baseline (Placebo) | Statistical Significance (p-value) | Mean Change in GH from Baseline (Ibutamoren) | Mean Change in GH from Baseline (Placebo) | Statistical Significance (p-value) |
| Healthy Obese Males | 25 mg/day | 2 months | ~40% increase | No significant change | < 0.01 | Significant increase | No significant change | Not specified |
| GH-Deficient Men | 10 mg/day | Not specified | 52% increase | Not applicable | < 0.05 | 79% increase | Not applicable | < 0.05 |
| GH-Deficient Men | 50 mg/day | Not specified | 79% increase | Not applicable | < 0.05 | 82% increase | Not applicable | < 0.05 |
| Healthy Older Adults | 25 mg/day | 2 years | Sustained increase to levels of healthy young adults | No significant change | < 0.001 | Sustained increase to levels of healthy young adults | No significant change | < 0.001 |
| GH-Deficient Children | 0.8 mg/kg/day | 8 days | Median increase of 12 µg/L | Not applicable | 0.01 | Median peak increase of 3.8 µg/L | Not applicable | 0.001 |
| Patients with Hip Fracture | 25 mg/day | 24 weeks | 51.4 ng/ml increase | No significant change | < 0.001 | Not specified | Not specified | Not specified |
Table 2: Effects of this compound on Body Composition
| Study Population | Dosage | Duration | Change in Lean Body Mass (Ibutamoren) | Change in Lean Body Mass (Placebo) | Statistical Significance (p-value) | Change in Total Body Fat |
| Healthy Obese Men | 25 mg/day | 2 months | 3 kg increase | No significant change | < 0.01 | No significant change |
| Healthy Older Adults | 25 mg/day | 1 year | 1.1 kg increase | -0.5 kg decrease | < 0.001 | No significant change in visceral fat |
Experimental Protocols
The studies cited in this guide predominantly followed a randomized, double-blind, placebo-controlled design.
General Experimental Protocol:
-
Participant Screening and Recruitment: Participants were screened based on specific inclusion and exclusion criteria relevant to the study's objectives (e.g., age, health status, BMI). Informed consent was obtained from all participants.
-
Baseline Measurements: At the beginning of the study, baseline data were collected for all outcome measures, including serum IGF-1 and GH levels, body composition (using methods like DEXA scans), and other relevant biomarkers.
-
Randomization: Participants were randomly assigned to receive either this compound or a matching placebo. This process was double-blinded, meaning neither the participants nor the researchers knew who was receiving the active treatment.
-
Treatment Administration: this compound was typically administered orally once daily at a specified dosage. The placebo was identical in appearance and taste.
-
Follow-up and Data Collection: Participants were monitored throughout the study period, with data on outcome measures collected at predefined intervals.
-
Statistical Analysis: Upon completion of the study, the data were unblinded, and statistical analyses were performed to compare the changes in outcome measures between the this compound and placebo groups.
Statistical Analysis Methods:
The statistical methods employed in these studies were designed to rigorously assess the treatment effect. Common approaches included:
-
Descriptive Statistics: Mean, standard deviation (SD), and standard error of the mean (SEM) were used to summarize the data for each treatment group.
-
Inferential Statistics:
-
t-tests or Analysis of Variance (ANOVA): Used to compare the mean changes in outcome variables between the Ibutamoren and placebo groups.
-
Mixed-Effects Models: Often used in longitudinal studies to analyze data with repeated measurements over time, accounting for individual variations.
-
P-values: A p-value of less than 0.05 was typically considered statistically significant, indicating a low probability that the observed differences between groups were due to chance.
-
Confidence Intervals (CI): 95% confidence intervals were often reported to provide a range of plausible values for the true treatment effect.
-
Mandatory Visualizations
This compound (MK-677) Signaling Pathway
Caption: this compound activates the ghrelin receptor (GHSR1a) to stimulate Growth Hormone (GH) release.
Typical Experimental Workflow for an this compound Clinical Trial
Caption: A standard workflow for a randomized, placebo-controlled clinical trial of this compound.
Logical Flow of Statistical Analysis
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Ibutamoren Mesylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ibutamoren Mesylate (MK-677) and associated contaminated materials in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Introduction and Scope
This compound is a potent, non-peptide growth hormone secretagogue used in research settings.[1] According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Improper disposal can pose risks to human health and the environment.[3] This procedure applies to all forms of this compound waste, including the pure compound, contaminated solutions, and used labware.
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is essential to be aware of its chemical and toxicological properties. This information dictates the necessary safety protocols.
Table 1: Chemical Identification and Hazard Summary for this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | MK-677; MK-0677 | [2] |
| CAS Number | 159752-10-0 | [2] |
| Molecular Formula | C₂₈H₄₀N₄O₈S₂ | [2] |
| Molecular Weight | 624.77 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[2] |
Personal Protective Equipment (PPE): Researchers must wear the following PPE at all times when handling this compound waste:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemically resistant protective gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat or other impervious clothing.[2]
-
Respiratory Protection: If handling powders outside of a fume hood or if dust generation is likely, a suitable respirator is required.[2][4]
Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
This section provides detailed procedural guidance for handling different forms of this compound waste.
4.1 Waste Segregation and Containment
-
Classification: Due to its acute oral toxicity (H302), this compound waste should be managed as hazardous chemical waste.[2] Do not dispose of it via standard trash or sewer systems.[5][6] Flushing pharmaceuticals down the drain is prohibited for hazardous waste and can contaminate waterways.[3][5]
-
Container Selection: Collect all waste in sturdy, leak-proof containers that are chemically compatible with the waste.[6][7] For hazardous pharmaceutical waste regulated under the Resource Conservation and Recovery Act (RCRA), black waste containers are often required.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration or percentage of the chemical.[7]
-
Storage: Keep waste containers securely closed except when adding waste.[7] Store them in a designated satellite accumulation area within the lab, using secondary containment to prevent spills.[7]
4.2 Disposal of Unused/Expired this compound (Solid Powder)
-
Carefully place the original container with the unused compound into the designated hazardous solid waste container.
-
If transferring the powder, perform this action inside a chemical fume hood to avoid inhaling dust.[4]
-
Any materials used for transfer (e.g., weigh boats, spatulas) and cleaning (e.g., contaminated wipes) must also be disposed of in the solid hazardous waste container.[8]
4.3 Disposal of Contaminated Solutions (Liquid Waste)
-
Pour liquid waste containing this compound into a designated hazardous liquid waste container.
-
DO NOT dispose of this waste down the sink.[6] The EPA's Subpart P rule explicitly forbids the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]
-
If a spill occurs, absorb the liquid with a non-reactive absorbent material (e.g., diatomite, universal binders).[2] Decontaminate the surface with alcohol, and dispose of all cleanup materials as solid hazardous waste.[2]
4.4 Disposal of Contaminated Labware and PPE
-
Solid Waste: Items such as gloves, wipes, and plastic labware contaminated with this compound should be placed in the solid hazardous waste container.[8]
-
Empty Containers: A chemical container is not considered "empty" until it has been properly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be disposed of normally, but consult your institution's EHS office. After rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash bin.[7]
-
Sharps: Contaminated needles, syringes, or broken glass should be placed in a designated sharps container for hazardous materials.
Final Disposal Procedures
The ultimate disposal of hazardous waste must be handled by professionals.
-
Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]
-
Professional Disposal: EHS will arrange for the collected waste to be transported to a licensed treatment, storage, and disposal facility.[6] The most common and required method for treating hazardous pharmaceutical waste is incineration.[5] Never abandon chemicals in the laboratory.[6]
References
- 1. swolverine.com [swolverine.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ph.health.mil [ph.health.mil]
- 9. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling Ibutamoren Mesylate
Essential Safety and Handling Guide for Ibutamoren Mesylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 159752-10-0). Adherence to these protocols is essential to ensure personal safety, prevent contamination, and maintain the integrity of your research.
Compound Overview: this compound, also known as MK-677, is a potent, non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue.[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Some safety data sheets (SDS) classify it as fatal if swallowed.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Gown (impervious)[2] - Double Gloves (chemical-resistant, e.g., nitrile)[3][4] - N95 or higher Respirator (fit-tested)[4][5] - Safety Goggles with side-shields[2] | To prevent skin contact, inhalation of fine particles, and eye exposure. The solid form can easily become airborne. |
| Preparing Solutions | - Disposable Gown (impervious)[2] - Double Gloves (chemical-resistant)[3][4] - Face Shield and Safety Goggles[2][6] - Work within a certified Chemical Fume Hood[4] | To protect against splashes of the compound and solvents. A fume hood is critical to prevent inhalation of aerosols. |
| Administering to Animals | - Disposable Gown (impervious)[2] - Double Gloves (chemical-resistant)[3][4] - Safety Goggles[2] | To prevent accidental exposure through splashes or contact with treated animals. |
| General Laboratory Work (with potential for exposure) | - Laboratory Coat - Single Pair of Gloves (chemical-resistant) - Safety Glasses | Basic protection for low-risk activities where direct handling is not occurring. |
Standard Operating Procedure for Safe Handling
This section provides a step-by-step protocol for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Keep away from direct sunlight and incompatible materials such as strong acids/alkalis and oxidizing agents.[2]
-
Inventory: Maintain a detailed log of the compound, including the amount received, date, and amounts used.
Handling and Preparation of Solutions
-
Engineering Controls: All work involving the handling of solid this compound or the preparation of its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4] Ensure a safety shower and eyewash station are readily accessible.[2]
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to minimize the creation of dust.
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Spill Management
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb with an inert material such as diatomite or universal binders.[2] For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[4]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
PPE: Wear full PPE, including a respirator, during spill cleanup.
Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable materials. Place all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[2]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
